molecular formula C23H43ClO B15547156 14(Z)-Tricosenoyl chloride

14(Z)-Tricosenoyl chloride

Cat. No.: B15547156
M. Wt: 371.0 g/mol
InChI Key: SGCWEMFKHJYFHS-KTKRTIGZSA-N
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Description

14(Z)-Tricosenoyl chloride is a useful research compound. Its molecular formula is C23H43ClO and its molecular weight is 371.0 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C23H43ClO

Molecular Weight

371.0 g/mol

IUPAC Name

(Z)-tricos-14-enoyl chloride

InChI

InChI=1S/C23H43ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h9-10H,2-8,11-22H2,1H3/b10-9-

InChI Key

SGCWEMFKHJYFHS-KTKRTIGZSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 14(Z)-Tricosenoyl Chloride: Chemical Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14(Z)-Tricosenoyl chloride, an acyl chloride derivative of 14(Z)-Tricosenoic acid (more commonly known as nervonic acid), is a reactive chemical intermediate of significant interest in the fields of biochemistry and drug development. Its long, unsaturated fatty acyl chain and reactive chloride head group make it a versatile building block for the synthesis of various bioactive lipids and other complex molecules. This technical guide provides a comprehensive overview of the chemical properties, a detailed hypothetical synthesis protocol, and the potential biological significance of this compound, drawing upon data from analogous long-chain unsaturated acyl chlorides.

Chemical and Physical Properties

This compound is characterized by a 23-carbon chain with a single cis-double bond at the 14th position. While specific experimental data for this compound is not extensively documented in public literature, its properties can be reliably predicted based on its structure and comparison with similar long-chain acyl chlorides like oleoyl (B10858665) chloride.

PropertyValueSource/Analogy
Molecular Formula C₂₃H₄₃ClO[1]
Molecular Weight 371.04 g/mol [1]
CAS Number 2692623-76-8[1]
Appearance Colorless to pale yellow liquidAnalogy with Oleoyl Chloride[2]
Odor Pungent, acridAnalogy with Oleoyl Chloride[2]
Boiling Point (Predicted) 442.1 ± 14.0 °C at 760 mmHgPublicly available predicted data
Density (Predicted) 0.904 ± 0.06 g/cm³Publicly available predicted data
Solubility Soluble in organic solvents (e.g., chloroform, ether, toluene); Insoluble in waterAnalogy with Oleoyl Chloride[2]
Reactivity Highly reactive with nucleophiles; sensitive to moistureGeneral property of acyl chlorides

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is achieved via the chlorination of its parent carboxylic acid, 14(Z)-Tricosenoic acid (nervonic acid). Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The following protocol is a detailed methodology adapted from established procedures for the synthesis of similar long-chain unsaturated acyl chlorides, such as oleoyl chloride.[3]

2.1. Materials and Equipment

  • 14(Z)-Tricosenoic acid (nervonic acid)

  • Thionyl chloride (SOCl₂), freshly distilled

  • Anhydrous toluene (B28343) (or another inert solvent)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus

2.2. Experimental Procedure

  • Reaction Setup: In a clean, dry two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 14(Z)-Tricosenoic acid (1 equivalent).

  • Solvent Addition: Add a minimal amount of anhydrous toluene to dissolve or suspend the fatty acid.

  • Reagent Addition: Slowly add freshly distilled thionyl chloride (1.5 - 2.0 equivalents) to the stirred mixture at room temperature. The addition should be done carefully, as the reaction can be exothermic and will produce gaseous byproducts (SO₂ and HCl).

  • Reaction: Heat the reaction mixture to a gentle reflux (typically around 70-80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride and the solvent can be removed by rotary evaporation under reduced pressure. To ensure complete removal of thionyl chloride, anhydrous toluene can be added and co-evaporated a few times.[4]

  • Purification: The crude this compound can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.[3]

2.3. Safety Precautions

  • The reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases (SO₂ and HCl).

  • Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • All glassware must be thoroughly dried to prevent hydrolysis of the acyl chloride product.

G Synthesis of this compound NervonicAcid 14(Z)-Tricosenoic Acid ReactionMixture Reaction Mixture (Reflux in Toluene) NervonicAcid->ReactionMixture ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->ReactionMixture CrudeProduct Crude this compound ReactionMixture->CrudeProduct Byproducts SO₂ + HCl (gaseous) ReactionMixture->Byproducts Purification Vacuum Distillation CrudeProduct->Purification PurifiedProduct Purified this compound Purification->PurifiedProduct

Figure 1: Workflow for the synthesis of this compound.

Reactivity and Chemical Behavior

As a typical acyl chloride, this compound is a highly reactive compound. The carbon atom of the carbonyl group is highly electrophilic due to the inductive effect of the chlorine and oxygen atoms. This makes it susceptible to nucleophilic acyl substitution reactions.

Key Reactions:

  • Hydrolysis: Reacts readily with water to form 14(Z)-Tricosenoic acid and hydrochloric acid. This necessitates handling and storage under anhydrous conditions.

  • Alcoholysis: Reacts with alcohols to form esters. This is a common method for synthesizing nervonic acid esters.

  • Aminolysis: Reacts with ammonia (B1221849) and primary or secondary amines to form amides. This is used to create nervonamides.

  • Acylation: It can be used as an acylating agent to introduce the 14(Z)-tricosenoyl group into other molecules.

G Reactivity of this compound AcylChloride 14(Z)-Tricosenoyl Chloride CarboxylicAcid 14(Z)-Tricosenoic Acid AcylChloride->CarboxylicAcid Hydrolysis Ester Ester AcylChloride->Ester Alcoholysis Amide Amide AcylChloride->Amide Aminolysis Water Water (H₂O) Alcohol Alcohol (R'-OH) Amine Amine (R'₂NH)

Figure 2: Key reactions of this compound.

Spectroscopic Analysis

Spectroscopic MethodExpected Characteristics
Infrared (IR) Spectroscopy - Strong C=O stretching absorption at a high frequency, typically around 1800 cm⁻¹.[5]- C-Cl stretching absorption in the fingerprint region.- =C-H stretching of the cis-alkene around 3010 cm⁻¹.- C=C stretching around 1650 cm⁻¹ (may be weak).
¹H NMR Spectroscopy - Protons alpha to the carbonyl group (CH₂-C=O) expected around δ 2.8-3.0 ppm.- Vinylic protons (-CH=CH-) expected around δ 5.3-5.4 ppm.- A complex multiplet for the long aliphatic chain between δ 1.2-2.1 ppm.- A terminal methyl group (CH₃) triplet around δ 0.9 ppm.
¹³C NMR Spectroscopy - Carbonyl carbon (C=O) signal expected in the range of δ 168-175 ppm.- Alkene carbons (-C=C-) expected around δ 128-132 ppm.- Carbon alpha to the carbonyl group expected around δ 45-50 ppm.
Mass Spectrometry (MS) - The molecular ion peak [M]⁺ may be weak or absent.[5]- A prominent peak corresponding to the loss of the chlorine atom to form an acylium ion [M-Cl]⁺.[5]- Fragmentation patterns characteristic of the long alkyl chain.

Biological Significance and Applications

The biological importance of this compound is intrinsically linked to its parent compound, nervonic acid. Nervonic acid is a very-long-chain monounsaturated fatty acid that is highly enriched in the white matter of the brain and in the myelin sheath of nerve fibers.[6] It plays a crucial role in the biosynthesis and maintenance of myelin.[7]

Potential Applications in Research and Drug Development:

  • Synthesis of Bioactive Lipids: this compound serves as a key intermediate for the synthesis of nervonic acid-containing sphingolipids, such as nervonyl-sphingomyelin and cerebrosides. These molecules are essential for neuronal cell membrane structure and function.[8]

  • Neurological Disease Research: Given the role of nervonic acid in myelination, its derivatives are of interest in the study and potential treatment of demyelinating diseases like multiple sclerosis and adrenoleukodystrophy.[9]

  • Drug Delivery: The long, lipophilic chain of the 14(Z)-tricosenoyl group can be incorporated into drug molecules to enhance their lipid solubility and ability to cross the blood-brain barrier.

G Biological Relevance of this compound AcylChloride 14(Z)-Tricosenoyl Chloride BioactiveLipids Synthesis of Bioactive Lipids (e.g., Sphingolipids) AcylChloride->BioactiveLipids DrugDevelopment Drug Development (e.g., Drug Delivery) AcylChloride->DrugDevelopment NervonicAcid Nervonic Acid (Precursor) NervonicAcid->AcylChloride is derived from Myelin Myelin Sheath Component BioactiveLipids->Myelin NeurologicalHealth Neuronal Health & Myelination Myelin->NeurologicalHealth

Figure 3: Relationship of this compound to its biological context.

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical entity. Its significance lies in its role as a synthetic precursor to a range of biologically important molecules derived from nervonic acid. The methodologies and data presented in this guide, based on established chemical principles and analogous compounds, provide a solid foundation for researchers and drug development professionals working with this and other long-chain unsaturated acyl chlorides. Further specific characterization of this compound would be a valuable contribution to the field.

References

Synthesis of 14(Z)-Tricosenoyl Chloride from Nervonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 14(Z)-tricosenoyl chloride, a reactive derivative of nervonic acid. Given the structural similarity of nervonic acid to other long-chain unsaturated fatty acids, such as oleic acid and erucic acid, established methods for the conversion of these analogues to their corresponding acyl chlorides are presented as a reliable framework. This document outlines detailed experimental protocols, quantitative data from analogous syntheses, and a schematic representation of the synthetic pathway.

Introduction

Nervonic acid, (15Z)-tetracos-15-enoic acid, is a very-long-chain monounsaturated omega-9 fatty acid crucial for the biosynthesis of myelin in the central and peripheral nervous systems. Its derivatization to the corresponding acyl chloride, this compound, significantly enhances its reactivity, making it a valuable intermediate for the synthesis of various bioactive molecules, including amides, esters, and other nervonic acid derivatives for therapeutic and research applications. The conversion of the carboxylic acid moiety to an acyl chloride is a fundamental transformation in organic synthesis, typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Synthetic Methodologies

The preparation of long-chain fatty acid chlorides is most commonly and efficiently achieved through the reaction of the corresponding carboxylic acid with either thionyl chloride or oxalyl chloride. Both reagents are effective in replacing the hydroxyl group of the carboxylic acid with a chlorine atom. The choice between these reagents may depend on the desired reaction conditions and the sensitivity of the substrate. Oxalyl chloride is often considered a milder reagent.

Reaction with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride, with sulfur dioxide and hydrogen chloride as byproducts, which are readily removed as gases. This drives the reaction to completion. The reaction can be performed neat or in an inert solvent.

Reaction with Oxalyl Chloride

Oxalyl chloride reacts with carboxylic acids, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), to yield the acyl chloride. The byproducts, carbon monoxide, carbon dioxide, and hydrogen chloride, are also gaseous, simplifying purification.

Quantitative Data for Analogous Syntheses

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Oleic AcidThionyl ChlorideNeatReflux-97-99 (crude)
Oleic AcidOxalyl ChlorideCarbon Tetrachloride--86
Oleic AcidOxalyl ChlorideHexane (B92381)Room Temp.1.5-
Oleic AcidOxalyl ChlorideToluene25-30 then 50-551.5-
Erucic AcidThionyl Chloride----
Erucic AcidOxalyl Chloride (cat. DMF)----

Experimental Protocols

The following are detailed experimental protocols for the synthesis of long-chain unsaturated acyl chlorides, which can be adapted for the synthesis of this compound from nervonic acid.

Protocol 1: Using Thionyl Chloride (Adapted from Oleoyl (B10858665) Chloride Synthesis)

Materials:

  • Nervonic Acid

  • Thionyl Chloride (SOCl₂)

  • Inert solvent (e.g., toluene, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Vacuum pump/rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place nervonic acid.

  • Under a nitrogen atmosphere, cautiously add an excess of thionyl chloride (approximately 2 molar equivalents). The reaction can be performed neat or in a dry, inert solvent like toluene.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent (if used) under reduced pressure using a rotary evaporator. Care should be taken as thionyl chloride is corrosive and volatile.

  • The resulting crude this compound can be used for subsequent reactions without further purification or can be distilled under high vacuum if high purity is required. A crude yield of over 95% can be expected.

Protocol 2: Using Oxalyl Chloride (Adapted from Oleoyl Chloride Synthesis)

Materials:

  • Nervonic Acid

  • Oxalyl Chloride ((COCl)₂)

  • Dry, inert solvent (e.g., hexane or dichloromethane)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Vacuum pump/rotary evaporator

Procedure:

  • Dissolve nervonic acid in a dry, inert solvent such as hexane or dichloromethane (B109758) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (approximately 1.5-2 molar equivalents) to the solution at room temperature. A dropping funnel can be used for controlled addition.

  • Stir the reaction mixture at room temperature for 1.5-2 hours. The reaction is typically accompanied by gas evolution (CO, CO₂, and HCl).

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride by evaporation under reduced pressure.

  • The resulting crude this compound is obtained as an oil and can be used directly for the next synthetic step.

Visualization of the Synthetic Pathway

The following diagrams illustrate the chemical transformation and a general experimental workflow.

Synthesis_Pathway Synthesis of this compound Nervonic_Acid Nervonic Acid (C24H46O2) Reagent SOCl2 or (COCl)2 Product This compound (C24H45ClO) Reagent->Product Byproducts Gaseous Byproducts (SO2, HCl or CO, CO2, HCl)

Caption: Chemical transformation of nervonic acid to this compound.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Dry Glassware & Inert Atmosphere Reactants Charge Nervonic Acid & Solvent Start->Reactants Add_Reagent Add Chlorinating Agent (SOCl2 or (COCl)2) Reactants->Add_Reagent Stir Stir at Appropriate Temperature Add_Reagent->Stir Monitor Monitor Reaction Completion Stir->Monitor Evaporation Remove Excess Reagent & Solvent (in vacuo) Monitor->Evaporation Product Crude this compound Evaporation->Product

Caption: A generalized workflow for the synthesis of this compound.

The Role of 14(Z)-Tricosenoyl Chloride in Sphingolipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, including signal transduction, cell membrane structure, and apoptosis. The diversity of sphingolipid function is, in part, dictated by the length and saturation of their N-acyl chains. Very-long-chain fatty acids (VLCFAs), those with 22 or more carbons, are integral components of certain sphingolipids, particularly ceramides (B1148491), and play vital roles in cellular homeostasis and the pathophysiology of various diseases. This technical guide explores the established principles of sphingolipid metabolism with a focus on the incorporation of VLCFAs and posits a role for 14(Z)-Tricosenoyl chloride as a valuable research tool for elucidating the synthesis and function of C23:1-containing sphingolipids. While direct biological studies involving this specific fatty acyl chloride are not yet prevalent in published literature, its chemical nature as a reactive precursor to 14(Z)-Tricosenoic acid (a C23:1 monounsaturated fatty acid) suggests its utility in in vitro and cell-based assays for studying the substrate specificity of ceramide synthases and the downstream effects of incorporating this unique fatty acid into sphingolipid pathways.

Introduction to Sphingolipid Metabolism

Sphingolipid metabolism is a complex network of biosynthetic and catabolic pathways that produce a variety of bioactive lipids. The central molecule in this metabolism is ceramide , which consists of a sphingoid base N-acylated with a fatty acid. The de novo synthesis pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. Subsequent steps lead to the formation of dihydrosphingosine, which is then acylated by one of six ceramide synthases (CerS) to form dihydroceramide. A final desaturation step produces ceramide.

The length of the fatty acyl chain attached to the sphingoid base is a critical determinant of the biological function of the resulting ceramide and its downstream metabolites. Ceramide synthases exhibit specificity for fatty acyl-CoAs of different chain lengths, leading to the production of a diverse pool of ceramide species.

The Significance of Very-Long-Chain Fatty Acids (VLCFAs) in Sphingolipids

VLCFAs are crucial for the proper function of various tissues and organs. In sphingolipids, VLCFAs contribute to the biophysical properties of membranes, influencing fluidity and the formation of lipid rafts. Ceramides containing VLCFAs are particularly abundant in certain cell types and have been implicated in processes such as myelination and skin barrier formation.

The enzymes responsible for elongating fatty acids to produce VLCFAs are known as ELOVLs (Elongation of Very Long Chain Fatty Acids). Once synthesized, these VLCFA-CoAs serve as substrates for specific ceramide synthases, primarily CerS2 and CerS3, which are responsible for the synthesis of VLCFA-containing ceramides.

Proposed Role of this compound in Sphingolipid Research

This compound , as the acyl chloride derivative of 14(Z)-Tricosenoic acid (C23:1), is a reactive molecule that can be used to synthesize C23:1-containing lipids in vitro or be introduced into cellular systems to study their metabolic fate. Its primary hypothesized role in sphingolipid metabolism research is as a synthetic precursor and investigative tool to study the incorporation and function of C23:1 fatty acids in sphingolipids.

Hypothesized Applications:

  • Substrate for In Vitro Ceramide Synthase Assays: this compound can be converted to its corresponding acyl-CoA analog, 14(Z)-Tricosenoyl-CoA, which can then be used as a substrate in enzymatic assays with purified or recombinant ceramide synthases. This would allow researchers to determine the substrate specificity and kinetic parameters of different CerS isoforms for this particular VLCFA.

  • Cellular Labeling Studies: By introducing this compound (or its free fatty acid form) to cell cultures, researchers can trace its incorporation into cellular sphingolipids and other lipid classes. This can be achieved using stable isotope labeling (e.g., ¹³C-labeled this compound) followed by mass spectrometry-based lipidomics. Such studies would reveal the pathways involved in C23:1-sphingolipid synthesis and turnover.

  • Functional Studies: By enriching cells with C23:1-containing sphingolipids, it is possible to investigate the functional consequences of altering the sphingolipid acyl chain composition. This could include examining effects on cell signaling, membrane properties, and cellular stress responses.

Quantitative Data Summary

The following tables summarize key quantitative data related to ceramide synthase specificity and the analysis of VLCFA-containing ceramides.

Table 1: Substrate Specificity of Mammalian Ceramide Synthases (CerS)

Ceramide SynthasePrimary Acyl-CoA Substrates
CerS1C18:0-CoA
CerS2C22:0-CoA, C24:0-CoA, C24:1-CoA
CerS3≥C26:0-CoA (ultra-long-chain)
CerS4C18:0-CoA, C20:0-CoA
CerS5C16:0-CoA
CerS6C14:0-CoA, C16:0-CoA

Data compiled from multiple sources indicating the primary fatty acyl-CoA substrates for each CerS isoform.

Table 2: Quantitative Analysis of Very-Long-Chain Ceramides by LC-MS/MS

Ceramide SpeciesLower Limit of Quantification (in human plasma)
Cer(d18:1/22:0)0.02 µg/mL
Cer(d18:1/24:0)0.08 µg/mL

This table presents the sensitivity of a validated LC-MS/MS method for quantifying specific VLCFA-containing ceramides.

Experimental Protocols

In Vitro Ceramide Synthase Activity Assay Using a Synthetic Acyl-CoA

This protocol describes a method to measure the activity of a specific ceramide synthase isoform using a synthetically generated VLCFA-CoA, such as 14(Z)-Tricosenoyl-CoA.

Materials:

  • Recombinant human ceramide synthase (e.g., CerS2 or CerS3)

  • Sphinganine

  • 14(Z)-Tricosenoyl-CoA (synthesized from this compound)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, and 0.1% fatty acid-free BSA)

  • Internal standard (e.g., C17:0-ceramide)

  • Solvents for lipid extraction (e.g., chloroform (B151607), methanol)

  • LC-MS/MS system

Procedure:

  • Preparation of Substrate Mix: Prepare a reaction mixture containing assay buffer, sphinganine, and the internal standard.

  • Enzyme Reaction: Add the recombinant CerS enzyme to the substrate mix to initiate the reaction.

  • Substrate Addition: Add 14(Z)-Tricosenoyl-CoA to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Vortex and centrifuge to separate the phases.

  • Sample Preparation for LC-MS/MS: Collect the lower organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the sample to quantify the newly synthesized C23:1-ceramide relative to the internal standard.

Cellular Incorporation and Analysis of 14(Z)-Tricosenoic Acid

This protocol outlines a method for treating cultured cells with 14(Z)-Tricosenoic acid (derived from this compound) and analyzing its incorporation into cellular sphingolipids.

Materials:

  • Cultured cells (e.g., hepatocytes, neurons)

  • Cell culture medium

  • 14(Z)-Tricosenoic acid complexed to fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standards for various sphingolipid classes

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Culture cells to a desired confluency. Incubate the cells with medium containing the 14(Z)-Tricosenoic acid-BSA complex for a specified time.

  • Cell Harvesting: Wash the cells with ice-cold PBS to remove excess fatty acid. Scrape the cells and collect the cell pellet.

  • Lipid Extraction: Perform a lipid extraction on the cell pellet using a method such as the Bligh-Dyer extraction. Add internal standards before extraction.

  • Sample Preparation for LC-MS/MS: Separate the organic and aqueous phases. Collect the organic phase, dry it, and reconstitute it in a suitable solvent.

  • LC-MS/MS Analysis: Analyze the lipid extract to identify and quantify C23:1-containing ceramides and other complex sphingolipids.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the study of this compound in sphingolipid metabolism.

Sphingolipid_De_Novo_Synthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine 3_Ketosphinganine 3_Ketosphinganine Serine->3_Ketosphinganine SPT Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->3_Ketosphinganine Sphinganine Sphinganine 3_Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Complex_Sphingolipids Complex_Sphingolipids Ceramide->Complex_Sphingolipids Further Metabolism Fatty_Acyl_CoA Fatty_Acyl_CoA Fatty_Acyl_CoA->Dihydroceramide 14Z_Tricosenoyl_Cl 14(Z)-Tricosenoyl Chloride (Tool) 14Z_Tricosenoyl_CoA 14(Z)-Tricosenoyl-CoA 14Z_Tricosenoyl_Cl->14Z_Tricosenoyl_CoA In vitro synthesis 14Z_Tricosenoyl_CoA->Dihydroceramide Proposed Substrate for CerS2/3

Caption: De Novo Sphingolipid Biosynthesis Pathway.

Experimental_Workflow_CerS_Assay Start Start: Prepare Assay Components Incubate Incubate at 37°C Start->Incubate Add Recombinant CerS & 14(Z)-Tricosenoyl-CoA Extract Terminate Reaction & Extract Lipids Incubate->Extract Analyze Analyze by LC-MS/MS Extract->Analyze Quantify Quantify C23:1-Ceramide Analyze->Quantify End End: Determine CerS Activity Quantify->End Cellular_Uptake_Workflow Start Start: Culture Cells Treat Treat Cells with 14(Z)-Tricosenoic Acid-BSA Start->Treat Harvest Harvest Cells & Extract Lipids Treat->Harvest Analyze Analyze Lipid Extract by LC-MS/MS Harvest->Analyze Identify Identify & Quantify C23:1-Sphingolipids Analyze->Identify End End: Determine Metabolic Fate Identify->End

An In-depth Technical Guide to the Core Structure of Nervonoyl Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nervonoyl lipids, a specialized class of sphingolipids and glycerolipids, are distinguished by the presence of nervonic acid, a 24-carbon monounsaturated fatty acid (24:1, n-9). These lipids are highly enriched in the nervous system, particularly within the myelin sheath that insulates neuronal axons. Their unique structure imparts critical biophysical properties to neural membranes, influencing membrane fluidity, stability, and signaling functions. Dysregulation of nervonoyl lipid metabolism has been implicated in several neurological disorders, making them a significant area of interest for research and therapeutic development. This guide provides a comprehensive overview of the core structure of nervonoyl lipids, their biosynthesis, and their roles in health and disease, supplemented with detailed experimental protocols and data.

Core Structure of Nervonoyl Lipids

Nervonic acid (cis-15-tetracosenoic acid) is the defining feature of nervonoyl lipids. It is a very-long-chain fatty acid (VLCFA) synthesized in the endoplasmic reticulum through the elongation of oleic acid (18:1, n-9). The presence of this long, monounsaturated acyl chain is central to the function of the lipids it constitutes.

The most prominent nervonoyl lipids are sphingolipids, particularly nervonoyl-ceramide and nervonoyl-sphingomyelin. In these molecules, nervonic acid is attached to the sphingosine (B13886) backbone via an amide linkage. Nervonic acid is also found in glycerolipids, such as triglycerides, where it is esterified to the glycerol (B35011) backbone.

Table 1: Major Classes of Nervonoyl Lipids
Lipid ClassCore StructureKey Locations
Nervonoyl-Ceramide Sphingosine backbone with nervonic acid attached via an amide bond.Intermediate in sphingolipid metabolism, signaling molecule.
Nervonoyl-Sphingomyelin Ceramide with a phosphocholine (B91661) head group attached to the C1 hydroxyl of sphingosine.Myelin sheath of neurons.
Nervonoyl-Cerebrosides Ceramide with a single sugar residue (glucose or galactose) attached to the C1 hydroxyl.Myelin sheath and neuronal membranes.
Nervonoyl-Triglycerides Glycerol backbone with one or more nervonic acid molecules attached via ester bonds.Lipid droplets, energy storage.

Biosynthesis of Nervonoyl Lipids

The synthesis of nervonoyl lipids begins with the production of nervonic acid from oleic acid through a series of elongation steps catalyzed by fatty acid elongase enzymes. The resulting nervonoyl-CoA is then incorporated into various lipid backbones.

Oleoyl-CoA (18:1) Oleoyl-CoA (18:1) Eicosenoyl-CoA (20:1) Eicosenoyl-CoA (20:1) Oleoyl-CoA (18:1)->Eicosenoyl-CoA (20:1) Elongase Eruoyl-CoA (22:1) Eruoyl-CoA (22:1) Eicosenoyl-CoA (20:1)->Eruoyl-CoA (22:1) Elongase Nervonoyl-CoA (24:1) Nervonoyl-CoA (24:1) Eruoyl-CoA (22:1)->Nervonoyl-CoA (24:1) Elongase Nervonoyl-Ceramide Nervonoyl-Ceramide Nervonoyl-CoA (24:1)->Nervonoyl-Ceramide Ceramide Synthase Nervonoyl-Triglycerides Nervonoyl-Triglycerides Nervonoyl-CoA (24:1)->Nervonoyl-Triglycerides Acyltransferases Nervonoyl-Sphingomyelin Nervonoyl-Sphingomyelin Nervonoyl-Ceramide->Nervonoyl-Sphingomyelin Sphingomyelin Synthase Nervonoyl-Glucosylceramide Nervonoyl-Glucosylceramide Nervonoyl-Ceramide->Nervonoyl-Glucosylceramide Glucosylceramide Synthase cluster_membrane Plasma Membrane Sphingomyelin (Nervonoyl) Sphingomyelin (Nervonoyl) Nervonoyl-Ceramide Nervonoyl-Ceramide Stress Stimuli Stress Stimuli Sphingomyelinase Sphingomyelinase Stress Stimuli->Sphingomyelinase Sphingomyelinase->Nervonoyl-Ceramide hydrolysis Akt (inactive) Akt (inactive) Nervonoyl-Ceramide->Akt (inactive) dephosphorylation Akt (active) Akt (active) BAD (dephosphorylated) BAD (dephosphorylated) Akt (inactive)->BAD (dephosphorylated) inhibition of phosphorylation BAD (phosphorylated) BAD (phosphorylated) Mitochondrion Mitochondrion BAD (dephosphorylated)->Mitochondrion promotes Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis start Start: Brain Tissue Sample homogenize Homogenize tissue in Chloroform (B151607):Methanol (2:1, v/v) start->homogenize filter Filter or centrifuge to remove solids homogenize->filter wash Wash with 0.9% NaCl solution filter->wash centrifuge_wash Centrifuge to separate phases wash->centrifuge_wash collect_lower Collect lower chloroform phase (contains lipids) centrifuge_wash->collect_lower dry Dry under vacuum or nitrogen collect_lower->dry end End: Total Lipid Extract dry->end

The Biological Significance of C24:1 Fatty Acyl Chains: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C24:1 fatty acyl chain, commonly known as nervonic acid, is a monounsaturated very-long-chain fatty acid (VLCFA) that plays a pivotal role in the structure and function of the central and peripheral nervous systems. As a critical component of sphingolipids, particularly sphingomyelin, it is highly enriched in the myelin sheath that insulates nerve fibers, facilitating rapid nerve impulse transmission. Dysregulation of nervonic acid metabolism has been implicated in several demyelinating diseases, including multiple sclerosis and adrenoleukodystrophy, highlighting its importance in maintaining neuronal health. This technical guide provides an in-depth overview of the biological significance of C24:1 fatty acyl chains, their biosynthesis, and their role in cellular membranes and signaling. It also presents quantitative data on their distribution, detailed experimental protocols for their analysis, and visual representations of their metabolic and functional pathways to serve as a valuable resource for researchers and professionals in the field of drug development and neuroscience.

Introduction

Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. Among these, the C24:1 monounsaturated fatty acid, nervonic acid (cis-15-tetracosenoic acid), is of particular biological interest due to its specialized functions, primarily within the nervous system.[1] Nervonic acid is an elongation product of oleic acid (18:1) and is particularly abundant in the white matter of the brain and in peripheral nervous tissues.[1] It is a key constituent of cerebrosides and sphingomyelin, which are integral components of the myelin sheath.[2] The unique biophysical properties conferred by its long acyl chain and single double bond contribute to the fluidity and integrity of the myelin membrane, which are essential for proper nerve conduction.

This guide will explore the multifaceted roles of C24:1 fatty acyl chains, from their synthesis and incorporation into complex lipids to their involvement in pathological conditions.

Biosynthesis of C24:1 Fatty Acyl Chains

The synthesis of C24:1 fatty acyl-CoA occurs in the endoplasmic reticulum through a series of elongation steps starting from oleoyl-CoA (18:1-CoA). This process is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). Specifically, ELOVL1 exhibits high activity towards saturated and monounsaturated C20- and C22-CoAs, playing a crucial role in the production of C24 acyl-CoAs.

The biosynthesis pathway is depicted in the following diagram:

C24_1_Biosynthesis Oleoyl_CoA Oleoyl-CoA (18:1) Elongase1 ELOVL1/7 Oleoyl_CoA->Elongase1 Reductase1 3-ketoacyl-CoA reductase Elongase1->Reductase1 Condensation Dehydratase 3-hydroxyacyl-CoA dehydratase Reductase1->Dehydratase Reduction Reductase2 trans-2,3-enoyl-CoA reductase Dehydratase->Reductase2 Dehydration Eicosenoyl_CoA Eicosenoyl-CoA (20:1) Reductase2->Eicosenoyl_CoA Reduction Elongase2 ELOVL1/4 Eicosenoyl_CoA->Elongase2 Erucyl_CoA Erucyl-CoA (22:1) Elongase2->Erucyl_CoA Elongation Cycle Elongase3 ELOVL1/4 Erucyl_CoA->Elongase3 Nervonoyl_CoA Nervonoyl-CoA (24:1) Elongase3->Nervonoyl_CoA Elongation Cycle Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongase1 Malonyl_CoA->Elongase2 Malonyl_CoA->Elongase3

Figure 1: Biosynthesis pathway of Nervonoyl-CoA (C24:1-CoA).

Role in Myelin Sheath and Nervous System Function

The primary and most well-understood role of C24:1 fatty acyl chains is their contribution to the structure and function of the myelin sheath. Myelin is a lipid-rich substance that wraps around neuronal axons, acting as an electrical insulator and enabling rapid, saltatory conduction of nerve impulses. Sphingomyelin containing C24:1 is a major component of myelin, and its presence is crucial for the proper formation and maintenance of this sheath.

The incorporation of the long C24:1 acyl chain into sphingolipids influences the biophysical properties of the myelin membrane, such as its thickness, stability, and fluidity. These properties are essential for the tight compaction of the myelin layers around the axon.

Figure 2: Role of C24:1 in the molecular organization of the myelin sheath.

Association with Disease

Alterations in the levels and metabolism of C24:1 fatty acyl chains are associated with several neurological disorders, primarily those involving demyelination.

  • Multiple Sclerosis (MS): MS is an autoimmune disease characterized by the destruction of the myelin sheath. Studies have reported decreased levels of C24:1-containing sphingolipids in the lesions of MS patients. This reduction is thought to contribute to the breakdown of myelin and the subsequent impairment of nerve function.

  • Adrenoleukodystrophy (ALD): This is a genetic disorder characterized by the accumulation of very-long-chain fatty acids (VLCFAs), including saturated C24:0 and C26:0. While not a direct deficiency of C24:1, the overall dysregulation of VLCFA metabolism in ALD affects myelin integrity.

Quantitative Data on C24:1 Fatty Acyl Chains

The following tables summarize quantitative data on the abundance of C24:1-containing lipids in various biological contexts.

Table 1: C24:1 Ceramide and Sphingomyelin Levels in Multiple Sclerosis Lesions

Lipid SpeciesNormal Appearing White Matter (NAWM) (pmol/mg protein)Active MS Lesions (pmol/mg protein)Inactive MS Lesions (pmol/mg protein)Reference
C24:1-Ceramide~150~120~50[3]
C24:1-Sphingomyelin~400~300~150[4]

Table 2: Relative Abundance of C24:1 in Different Lipid Classes of Human Brain White Matter

Lipid ClassApproximate % of Total Fatty Acids
Sphingomyelin15-20%
Cerebrosides10-15%
Phosphatidylcholine<1%
Phosphatidylethanolamine<1%

Experimental Protocols

This section provides detailed methodologies for the analysis of C24:1 fatty acyl chains in biological samples.

Lipid Extraction from Brain Tissue (Folch Method)

This protocol describes the extraction of total lipids from brain tissue.

Materials:

  • Brain tissue sample

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenizer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream

Procedure:

  • Weigh the brain tissue sample (e.g., 100 mg).

  • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., 2 mL for 100 mg of tissue).

  • Homogenize the tissue thoroughly in the solvent mixture using a glass homogenizer until a homogenous suspension is achieved.[5]

  • Agitate the homogenate for 15-20 minutes at room temperature.

  • Filter the homogenate or centrifuge to pellet the solid debris and collect the liquid phase.

  • To the collected liquid, add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of extract).

  • Vortex the mixture and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase, which contains the lipids.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1) for further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of C24:1

This protocol outlines the preparation of fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

  • Lipid extract (from section 6.1)

  • Boron trifluoride (BF₃)-methanol solution (14%)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., SP-2560)

Procedure:

  • Take a known amount of the lipid extract and dry it under nitrogen.

  • Add 1-2 mL of 14% BF₃-methanol solution to the dried lipid extract.

  • Heat the mixture at 100°C for 30-60 minutes in a sealed tube.

  • Cool the tube to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex the mixture and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The sample is now ready for injection into the GC-MS system.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 140°C, hold for 5 min, then ramp to 240°C at 4°C/min.

  • Carrier Gas: Helium

  • Ionization Mode: Electron Impact (EI)

  • Mass Range: m/z 50-650

The C24:1 FAME will be identified based on its retention time and mass spectrum compared to a known standard.

GC_MS_Workflow Sample Lipid Extract Derivatization FAME Derivatization (BF3-Methanol) Sample->Derivatization Extraction Hexane Extraction Derivatization->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis (Retention Time & Mass Spectrum) MS_Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Figure 3: Workflow for the GC-MS analysis of C24:1 fatty acid.
Ceramide Synthase Activity Assay

This protocol describes a fluorescent assay to measure the activity of ceramide synthases that utilize C24:1-CoA.

Materials:

  • Cell or tissue homogenate containing ceramide synthases

  • NBD-sphinganine (fluorescent substrate)

  • Nervonoyl-CoA (C24:1-CoA)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂)

  • TLC plates

  • Fluorescence imager

Procedure:

  • Prepare cell or tissue homogenates in a suitable buffer.

  • Set up the reaction mixture containing the reaction buffer, a known concentration of NBD-sphinganine (e.g., 10 µM), and the cell/tissue homogenate (e.g., 50 µg protein).

  • Initiate the reaction by adding nervonoyl-CoA (e.g., 50 µM).

  • Incubate the reaction at 37°C for a specific time (e.g., 30-120 minutes).

  • Stop the reaction by adding a chloroform:methanol mixture.

  • Extract the lipids as described in the Folch method (section 6.1).

  • Spot the lipid extract onto a TLC plate and develop the plate using a suitable solvent system (e.g., chloroform:methanol:acetic acid, 90:10:10).

  • Visualize the fluorescent NBD-ceramide product using a fluorescence imager and quantify the spot intensity.[6]

Conclusion

C24:1 fatty acyl chains, or nervonic acid, are indispensable components of the nervous system, with their primary role being the structural maintenance of the myelin sheath. The biosynthesis of nervonic acid is a tightly regulated process, and its dysregulation is linked to severe demyelinating diseases. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to understand the intricate roles of nervonic acid in health and disease, and for the development of novel therapeutic strategies targeting VLCFA metabolism. Further research into the signaling functions of C24:1-containing lipids will undoubtedly uncover new avenues for therapeutic intervention in a range of neurological disorders.

References

The Enigmatic Role of 14(Z)-Tricosenoyl Chloride in the Intricate World of Myelin Sheath Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The myelin sheath, a marvel of biological engineering, ensures the rapid propagation of nerve impulses through its unique and highly organized lipid architecture. Very-long-chain fatty acids (VLCFAs) are critical constituents of myelin, with nervonic acid (C24:1) playing a paramount role in its structure and function. This technical guide delves into the established landscape of myelin sheath lipids and explores the potential, albeit speculative, role of the odd-chain fatty acyl chloride, 14(Z)-Tricosenoyl chloride (C23:1-CoA), as a research tool to probe the intricacies of myelin lipid metabolism and pathology. While not a naturally abundant component of myelin, the synthesis and application of analogues derived from this molecule could offer novel insights into the substrate specificity of biosynthetic enzymes and the biophysical properties of the myelin membrane. This document provides a comprehensive overview of myelin lipid composition, the biosynthesis of nervonic acid, and detailed experimental protocols for the synthesis and analysis of custom lipid species, aimed at stimulating further research in this vital area of neuroscience.

Introduction to the Myelin Sheath and its Lipid Composition

The myelin sheath is a specialized, multilayered membrane that insulates neuronal axons, enabling saltatory conduction and thereby dramatically increasing the speed of nerve impulse transmission[1]. This remarkable structure is composed of approximately 70-85% lipids and 15-30% proteins by dry weight, a lipid-to-protein ratio that is significantly higher than most other biological membranes[2][3][4]. This high lipid content is crucial for myelin's insulating properties[3][4].

The lipid composition of myelin is distinct, characterized by a high concentration of cholesterol, phospholipids, and glycolipids[5]. Very-long-chain fatty acids (VLCFAs), fatty acids with 20 or more carbon atoms, are particularly enriched in myelin sphingolipids and are essential for the proper formation and maintenance of the sheath[6]. The precise composition of myelin lipids can vary between the central nervous system (CNS) and the peripheral nervous system (PNS) and even between different regions of the CNS[7].

Quantitative Composition of Myelin Lipids

The following tables summarize the representative lipid composition of mammalian CNS myelin, providing a quantitative baseline for understanding its unique biochemical makeup.

Lipid Class Percentage of Total Lipid Weight Key Functions in Myelin
Cholesterol~40%Membrane stability and fluidity regulation, interaction with myelin proteins[3][4].
Phospholipids~40%Structural components of the lipid bilayer, membrane compaction[3][4].
Glycolipids~20%Cell recognition, adhesion, and signaling; contribute to membrane packing[3][4].
Major Phospholipid Species Relative Abundance (%)
Phosphatidylcholine (Lecithin)10-14
Phosphatidylethanolamine15-20
Sphingomyelin5-8
Phosphatidylserine5-8
Plasmalogens (Ethanolamine)12-15
Major Glycolipid Species Relative Abundance (%)
Galactosylceramide (Cerebroside)15-20
Sulfatide3-5

Note: Values are approximate and can vary depending on the species and analytical methods used.

The Central Role of Nervonic Acid in Myelin

Nervonic acid (cis-15-tetracosenoic acid, C24:1 n-9) is a monounsaturated VLCFA that is particularly abundant in the sphingolipids of the myelin sheath[8][9]. It is a crucial component of cerebrosides and sphingomyelin, contributing to the fluidity, stability, and integrity of the myelin membrane[10]. Deficiencies in nervonic acid have been implicated in demyelinating diseases such as multiple sclerosis and adrenoleukodystrophy, highlighting its importance in myelin health[9][11].

Biosynthesis of Nervonic Acid

Nervonic acid is synthesized in the endoplasmic reticulum through the elongation of shorter fatty acid precursors, primarily oleic acid (C18:1)[12]. This process involves a series of enzymatic reactions catalyzed by a complex of enzymes known as the fatty acid elongation system. The key rate-limiting step is the initial condensation reaction catalyzed by 3-ketoacyl-CoA synthase (KCS)[12]. The elongation cycle adds two-carbon units from malonyl-CoA to the growing acyl-CoA chain[12].

Nervonic_Acid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Incorporation Incorporation into Sphingolipids Oleoyl_CoA Oleoyl-CoA (C18:1) Elongation_Cycle_1 Fatty Acid Elongation (KCS, KCR, HCD, ECR) Oleoyl_CoA->Elongation_Cycle_1 + Malonyl-CoA Eicosenoyl_CoA Eicosenoyl-CoA (C20:1) Elongation_Cycle_1->Eicosenoyl_CoA Elongation_Cycle_2 Fatty Acid Elongation (KCS, KCR, HCD, ECR) Eicosenoyl_CoA->Elongation_Cycle_2 + Malonyl-CoA Erucyl_CoA Erucyl-CoA (C22:1) Elongation_Cycle_2->Erucyl_CoA Elongation_Cycle_3 Fatty Acid Elongation (KCS, KCR, HCD, ECR) Erucyl_CoA->Elongation_Cycle_3 + Malonyl-CoA Nervonoyl_CoA Nervonoyl-CoA (C24:1) Elongation_Cycle_3->Nervonoyl_CoA Sphingolipids Sphingomyelin Cerebrosides Nervonoyl_CoA->Sphingolipids Ceramide Synthase

Caption: Biosynthesis of Nervonic Acid.

This compound: A Potential Research Tool

This compound is the acyl chloride derivative of 14(Z)-tricosenoic acid, a C23 monounsaturated fatty acid. There is currently no evidence to suggest that this odd-chain fatty acid is a significant natural component of myelin. The biosynthesis of fatty acids predominantly proceeds via the addition of two-carbon units, leading to the prevalence of even-chain fatty acids in biological systems.

However, the chemical properties of this compound make it a potentially valuable tool for researchers in the field. Fatty acyl chlorides are reactive intermediates that can be used to synthesize custom lipids, including analogues of sphingolipids[7]. By synthesizing a C23-containing sphingolipid, researchers could investigate several key questions:

  • Enzyme Substrate Specificity: How efficiently do ceramide synthases and other enzymes involved in myelin lipid metabolism recognize and utilize odd-chain fatty acids?

  • Myelin Membrane Biophysics: How does the incorporation of an odd-chain fatty acid affect the packing, fluidity, and stability of a model myelin membrane?

  • Pathological Models: Could the forced incorporation of odd-chain fatty acids mimic certain aspects of demyelinating diseases where lipid metabolism is dysregulated?

Proposed Experimental Workflow

The following diagram outlines a potential experimental workflow for utilizing this compound as a research tool to synthesize a C23-sphingomyelin analogue and study its properties.

Experimental_Workflow cluster_Synthesis Chemical Synthesis cluster_Analysis Biophysical and Cellular Analysis Tricosenoyl_Chloride This compound Acylation N-Acylation Reaction Tricosenoyl_Chloride->Acylation Sphingosine (B13886) Sphingosine Sphingosine->Acylation C23_Ceramide C23-Ceramide Acylation->C23_Ceramide Phosphorylation Phosphorylation C23_Ceramide->Phosphorylation C23_Sphingomyelin C23-Sphingomyelin Analogue Phosphorylation->C23_Sphingomyelin Model_Membrane Incorporate into Model Membranes (e.g., Liposomes) C23_Sphingomyelin->Model_Membrane Cell_Culture Introduce to Oligodendrocyte Cell Culture C23_Sphingomyelin->Cell_Culture Biophysical_Studies Biophysical Characterization (Fluidity, Packing, Stability) Model_Membrane->Biophysical_Studies Metabolic_Tracing Metabolic Fate Analysis (Mass Spectrometry) Cell_Culture->Metabolic_Tracing

Caption: Experimental Workflow.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of myelin lipids and the potential use of this compound.

Protocol for the Synthesis of a C23-Ceramide Analogue

This protocol describes the N-acylation of sphingosine with this compound to produce a C23-ceramide.

Materials:

Procedure:

  • Dissolve sphingosine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add an excess (2-3 equivalents) of anhydrous triethylamine or pyridine to the solution. This will act as a scavenger for the HCl byproduct.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Dissolve this compound in anhydrous DCM and add it dropwise to the stirred sphingosine solution.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol 9:1).

  • Upon completion, quench the reaction by adding a small amount of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude C23-ceramide by silica gel column chromatography using a chloroform/methanol gradient to yield the pure product.

Protocol for the Analysis of Very-Long-Chain Fatty Acids by GC-MS

This protocol outlines the general procedure for the analysis of VLCFAs from a lipid sample, which could be adapted to detect the incorporation of 14(Z)-tricosenoic acid into cellular lipids.

Materials:

  • Lipid extract from cells or tissues

  • Internal standard (e.g., a deuterated fatty acid)

  • Methanolic HCl or BF3-methanol for transesterification

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • To a known amount of the lipid extract, add a known amount of the internal standard.

  • Evaporate the solvent under a stream of nitrogen.

  • Add methanolic HCl or BF3-methanol to the dried lipids.

  • Heat the sample at 60-80°C for 1-2 hours to convert the fatty acids to their fatty acid methyl esters (FAMEs).

  • After cooling, add water and extract the FAMEs with hexane.

  • Wash the hexane layer with water to remove any remaining acid.

  • Dry the hexane layer over anhydrous sodium sulfate.

  • Concentrate the hexane extract to a suitable volume for injection.

  • Analyze the FAMEs by GC-MS. The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) mode for quantification.

Conclusion and Future Directions

While this compound is not a known major component of the myelin sheath, its unique odd-chain structure presents an opportunity for the synthesis of novel lipid probes. Such tools can be instrumental in elucidating the substrate specificities of the enzymes involved in myelin lipid metabolism and in understanding the biophysical consequences of incorporating atypical fatty acids into the myelin membrane. The detailed protocols provided in this guide offer a starting point for researchers to explore these questions. Future studies could involve the synthesis of radiolabeled or fluorescently tagged versions of C23-lipids to facilitate their tracing in cellular and in vivo models of myelination and demyelination. A deeper understanding of the tolerance of the myelin sheath for structural variations in its lipid components could open new avenues for the development of therapeutic strategies for a range of debilitating neurological disorders.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Investigation of N-(14(Z)-Tricosenoyl)-Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of sphingolipids that are integral components of cellular membranes and serve as critical signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and differentiation. The biological function of ceramides is highly dependent on the length and saturation of their N-acyl chain. Very-long-chain (VLC) ceramides, those with acyl chains of 22 carbons or more, have been shown to play distinct roles in cellular physiology and pathology. This document provides detailed protocols for the synthesis of a specific very-long-chain monounsaturated ceramide, N-(14(Z)-Tricosenoyl)-Sphingosine (C23:1 Ceramide), and outlines its potential biological applications and relevant signaling pathways. The methodologies and data presented are intended to guide researchers in the synthesis, purification, and investigation of this and similar VLC ceramides.

Data Presentation

Table 1: Reactant and Product Specifications
CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Physical State
Sphingosine (B13886)(2S,3R,E)-2-aminooctadec-4-ene-1,3-diolC₁₈H₃₇NO₂299.49White solid
14(Z)-Tricosenoyl chloride(Z)-tricosenoyl chlorideC₂₃H₄₃ClO371.04Oily liquid
N-(14(Z)-Tricosenoyl)-Sphingosine(Z)-N-((2S,3R,E)-1,3-dihydroxyoctadec-4-en-2-yl)tricosenamideC₄₁H₇₉NO₃634.08Waxy solid
Table 2: Expected Analytical Data for N-(14(Z)-Tricosenoyl)-Sphingosine
Analytical TechniqueExpected Results
¹H NMR (CDCl₃, 500 MHz)δ 6.20-6.40 (m, 1H, NH), 5.70-5.85 (m, 1H, H-5), 5.45-5.60 (m, 1H, H-4), 5.30-5.40 (m, 2H, -CH=CH- of acyl chain), 4.25-4.35 (m, 1H, H-3), 3.90-4.00 (m, 1H, H-2), 3.65-3.75 (m, 2H, H-1), 2.15-2.25 (t, 2H, α-CH₂ of acyl chain), 1.95-2.10 (m, 4H, allylic CH₂), 1.20-1.40 (br s, large integral, methylene (B1212753) protons), 0.85-0.95 (t, 6H, terminal CH₃)
¹³C NMR (CDCl₃, 125 MHz)δ 173.5 (C=O), 135.0-130.0 (-CH=CH- carbons), 74.5 (C-3), 62.0 (C-1), 54.5 (C-2), 30.0-35.0 (various CH₂), 22.7 (CH₂ adjacent to terminal CH₃), 14.1 (terminal CH₃)
Mass Spectrometry (ESI+)m/z 634.08 [M+H]⁺, 616.07 [M+H-H₂O]⁺

Experimental Protocols

Protocol 1: Synthesis of N-(14(Z)-Tricosenoyl)-Sphingosine

This protocol details the N-acylation of sphingosine with this compound.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve sphingosine (1 equivalent) in anhydrous THF and a small amount of anhydrous pyridine (2-3 equivalents).

  • Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the stirred sphingosine solution over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a chloroform/methanol (e.g., 95:5 v/v) mobile phase. The product spot should have a higher Rf value than sphingosine.

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of N-(14(Z)-Tricosenoyl)-Sphingosine

Procedure:

  • Column Chromatography: Purify the crude product by silica gel column chromatography.

  • Elution: Equilibrate the column with chloroform. Load the crude product onto the column and elute with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration to 5%).

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield N-(14(Z)-Tricosenoyl)-Sphingosine as a white to off-white waxy solid.

Protocol 3: Characterization of N-(14(Z)-Tricosenoyl)-Sphingosine

Procedure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃) and acquire ¹H and ¹³C NMR spectra to confirm the structure.

  • Mass Spectrometry (MS): Analyze the purified product by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight and confirm the identity of the compound.

Mandatory Visualization

ReactionWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Sphingosine Sphingosine Reaction N-Acylation (THF, Pyridine, 0°C to RT) Sphingosine->Reaction AcylChloride 14(Z)-Tricosenoyl chloride AcylChloride->Reaction CrudeProduct Crude N-(14(Z)-Tricosenoyl)-Sphingosine Reaction->CrudeProduct ColumnChromatography Silica Gel Column Chromatography CrudeProduct->ColumnChromatography PureProduct Pure N-(14(Z)-Tricosenoyl)-Sphingosine ColumnChromatography->PureProduct NMR NMR Spectroscopy PureProduct->NMR MS Mass Spectrometry PureProduct->MS

Caption: Experimental workflow for the synthesis, purification, and analysis of N-(14(Z)-Tricosenoyl)-Sphingosine.

Potential Biological Applications and Signaling Pathways

Very-long-chain ceramides, such as the synthesized C23:1 ceramide, are known to have profound effects on cellular behavior. Their long acyl chains can significantly alter the biophysical properties of cell membranes, leading to the formation of specialized domains that can modulate the activity of membrane-associated proteins and receptors.

Potential Research Applications:

  • Apoptosis Induction: VLC ceramides have been implicated in the induction of apoptosis in various cancer cell lines. Researchers can investigate the pro-apoptotic effects of C23:1 ceramide in different cancer models.

  • Membrane Biophysics: The incorporation of C23:1 ceramide into model membranes can be studied to understand its effects on membrane fluidity, permeability, and lipid raft formation.

  • Modulation of Signaling Pathways: The impact of C23:1 ceramide on key signaling pathways, such as the PI3K/Akt and MAPK pathways, can be explored to elucidate its mechanism of action.

  • Drug Delivery: As a lipid molecule, C23:1 ceramide could potentially be incorporated into lipid-based drug delivery systems to enhance their efficacy.

Hypothesized Signaling Pathway:

The following diagram illustrates a potential signaling pathway through which N-(14(Z)-Tricosenoyl)-Sphingosine could induce apoptosis. This pathway is based on known mechanisms of other very-long-chain ceramides.

SignalingPathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion C23_1_Cer N-(14(Z)-Tricosenoyl)-Sphingosine (C23:1 Ceramide) MembraneDomain Ceramide-rich Membrane Domains C23_1_Cer->MembraneDomain Induces formation DeathReceptor Death Receptor (e.g., Fas/CD95) MembraneDomain->DeathReceptor Promotes clustering FADD FADD DeathReceptor->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 Cleavage & Activation Bid Bid Caspase8->Bid tBid tBid Bid->tBid Cleavage Bax_Bak Bax/Bak Activation tBid->Bax_Bak CytochromeC Cytochrome c Release Bax_Bak->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) CytochromeC->Apoptosome Caspase3 Active Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathway for apoptosis induction by N-(14(Z)-Tricosenoyl)-Sphingosine.

Disclaimer: The protocols and data provided are intended for guidance and may require optimization for specific experimental conditions. All laboratory work should be conducted in accordance with appropriate safety guidelines.

Application Notes and Protocols for the Preparation of Nervonic Acid-Containing Sphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nervonic acid (C24:1, n-9) is a very-long-chain monounsaturated fatty acid that is highly enriched in the white matter of the brain.[1][2] It is a crucial component of sphingolipids, particularly sphingomyelin (B164518), which are integral to the structure and function of the myelin sheath that insulates nerve fibers.[3] The presence of nervonic acid in sphingomyelin is vital for proper neurodevelopment, nerve cell signaling, and the maintenance of neuronal membrane integrity.[1][4] Dysregulation of nervonic acid-containing sphingomyelin has been implicated in several neurological disorders, making it a molecule of significant interest for therapeutic development.[1]

These application notes provide detailed protocols for the preparation of nervonic acid-containing sphingomyelin through various methods, including extraction from natural sources, chemical synthesis, and enzymatic synthesis. Additionally, we present an overview of the key signaling pathways involving this important lipid.

Data Presentation: A Comparative Overview of Preparation Methods

The selection of a method for preparing nervonic acid-containing sphingomyelin will depend on the desired purity, yield, and scale of production. The following table summarizes the quantitative data associated with different approaches.

Preparation StageMethodStarting MaterialKey Reagents/ProcessPurity AchievedYieldReference
Nervonic Acid Extraction Urea (B33335) Complexation & Low-Temperature CrystallizationXanthoceras sorbifolium seed oilUrea, Ethanol (B145695)>40%Not specified[5] (from initial search)
Nervonic Acid Extraction Urea InclusionAcer truncatum oil ethyl estersUrea>52% (as ethyl ester)Not specified[6] (from initial search)
Chemical Synthesis (General Sphingomyelin) Multi-step organic synthesisL-serineVarious organic reagents and protecting groupsHigh (analytical grade)Varies by step[7] (from initial search)
Enzymatic Synthesis (General Sphingomyelin) In vitro enzymatic reactionCeramide, PhosphatidylcholineSphingomyelin SynthaseHigh (substrate dependent)Dependent on enzyme activity and reaction conditions[7]

Experimental Protocols

Protocol 1: Extraction and Purification of Nervonic Acid from Natural Sources

This protocol describes a method for obtaining nervonic acid from plant seeds, which can then be used in the synthesis of nervonyl-ceramide.

1.1. Oil Extraction:

  • Grind the seeds of a nervonic acid-rich plant (e.g., Acer truncatum or Xanthoceras sorbifolium) into a fine powder.

  • Perform a Soxhlet extraction using n-hexane as the solvent for 6-8 hours to extract the crude oil.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude seed oil.

1.2. Saponification and Fatty Acid Liberation:

  • Reflux the crude oil with a 1 M solution of potassium hydroxide (B78521) in 95% ethanol for 2 hours to saponify the triglycerides.

  • After cooling, add an equal volume of water and acidify the mixture to pH 1-2 with 6 M hydrochloric acid to protonate the fatty acid salts.

  • Extract the free fatty acids three times with diethyl ether.

  • Wash the combined ether extracts with saturated sodium chloride solution, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent to yield a mixture of free fatty acids.

1.3. Purification by Urea Complexation and Low-Temperature Crystallization:

  • Dissolve the mixed fatty acids in hot 95% ethanol.

  • Add a saturated solution of urea in hot 95% ethanol. The ratio of urea to fatty acids should be optimized (typically 3:1 w/w).

  • Allow the solution to cool slowly to room temperature and then store at 4°C overnight to allow for the formation of urea-fatty acid inclusion complexes. Saturated and less unsaturated fatty acids will preferentially form complexes with urea.

  • Filter the mixture to remove the urea complexes. The filtrate is enriched in polyunsaturated fatty acids and nervonic acid.

  • Evaporate the solvent from the filtrate.

  • Dissolve the resulting fatty acid mixture in a minimal amount of acetone (B3395972) and cool to -20°C to crystallize out the nervonic acid.

  • Collect the nervonic acid crystals by filtration. Purity can be assessed by gas chromatography-mass spectrometry (GC-MS).

Protocol 2: Chemical Synthesis of Nervonic Acid-Containing Sphingomyelin

This protocol outlines the chemical synthesis of nervonic acid-containing sphingomyelin, starting from sphingosine (B13886) and purified nervonic acid.

2.1. Synthesis of N-Nervonyl-Ceramide:

  • Activate the carboxyl group of nervonic acid. Dissolve nervonic acid in anhydrous dichloromethane (B109758) and add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Stir at room temperature for 1-2 hours.

  • In a separate flask, dissolve D-erythro-sphingosine in a mixture of dichloromethane and methanol.

  • Slowly add the activated nervonic acid solution to the sphingosine solution and stir at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the crude N-nervonyl-ceramide by silica (B1680970) gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol.[8]

2.2. Synthesis of Nervonic Acid-Containing Sphingomyelin:

  • Dissolve the purified N-nervonyl-ceramide and a molar excess of phosphatidylcholine in anhydrous toluene.

  • Add a suitable catalyst, such as a phospholipase D, or perform the reaction under conditions that favor phosphocholine (B91661) transfer.

  • Incubate the reaction mixture with agitation at 37°C. The reaction progress can be monitored by TLC.

  • Purify the resulting nervonic acid-containing sphingomyelin by silica gel chromatography.[8]

Protocol 3: Enzymatic Synthesis of Nervonic Acid-Containing Sphingomyelin

This protocol provides a general framework for the in vitro enzymatic synthesis of nervonic acid-containing sphingomyelin using sphingomyelin synthase (SMS).

3.1. Enzyme Preparation:

  • Obtain a source of sphingomyelin synthase. This can be a purified recombinant enzyme or a microsomal fraction from a cell line known to have high SMS activity.

3.2. Substrate Preparation:

  • Prepare a solution of N-nervonyl-ceramide (synthesized as in Protocol 2.1).

  • Prepare liposomes containing phosphatidylcholine, which will serve as the phosphocholine donor. This can be done by drying a film of phosphatidylcholine and rehydrating it in the reaction buffer, followed by sonication or extrusion.

3.3. Enzymatic Reaction:

  • In a microcentrifuge tube, combine the reaction buffer (e.g., Tris-HCl buffer, pH 7.4), the sphingomyelin synthase preparation, the N-nervonyl-ceramide solution (it may be necessary to use a detergent like Triton X-100 to solubilize the ceramide), and the phosphatidylcholine liposomes.

  • Incubate the reaction at 37°C for a specified period (e.g., 1-4 hours).

  • Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

3.4. Product Analysis and Purification:

  • Separate the lipid extract by high-performance thin-layer chromatography (HPTLC) or HPLC to confirm the formation of nervonic acid-containing sphingomyelin.

  • For preparative scale, the product can be purified using silica gel chromatography.

Mandatory Visualizations

Experimental Workflow for Preparation

G cluster_0 Preparation of Nervonic Acid cluster_1 Preparation of N-Nervonyl-Ceramide cluster_2 Synthesis of Nervonic Acid-Containing Sphingomyelin Natural Sources Natural Sources Oil Extraction Oil Extraction Natural Sources->Oil Extraction Saponification Saponification Oil Extraction->Saponification Purification (Urea Complexation) Purification (Urea Complexation) Saponification->Purification (Urea Complexation) Purified Nervonic Acid Purified Nervonic Acid Purification (Urea Complexation)->Purified Nervonic Acid N-Acylation N-Acylation Purified Nervonic Acid->N-Acylation Sphingosine Sphingosine Sphingosine->N-Acylation Purification (Chromatography) Purification (Chromatography) N-Acylation->Purification (Chromatography) N-Nervonyl-Ceramide N-Nervonyl-Ceramide Purification (Chromatography)->N-Nervonyl-Ceramide Chemical Synthesis Chemical Synthesis N-Nervonyl-Ceramide->Chemical Synthesis Enzymatic Synthesis Enzymatic Synthesis N-Nervonyl-Ceramide->Enzymatic Synthesis Final Product Final Product Chemical Synthesis->Final Product Enzymatic Synthesis->Final Product

Caption: Overall workflow for the preparation of nervonic acid-containing sphingomyelin.

Signaling Pathway of Nervonic Acid-Containing Sphingomyelin Hydrolysis

G cluster_downstream_ceramide Ceramide-Mediated Signaling cluster_downstream_S1P S1P-Mediated Signaling ASM Acid Sphingomyelinase (ASM) Nervonic Acid\nSphingomyelin Nervonic Acid Sphingomyelin ASM->Nervonic Acid\nSphingomyelin Ceramide (Nervonyl) Ceramide (Nervonyl) Sphingosine Sphingosine Ceramide (Nervonyl)->Sphingosine Deacylation JNK/p38 MAPK JNK/p38 MAPK Ceramide (Nervonyl)->JNK/p38 MAPK Akt Inhibition Akt Inhibition Ceramide (Nervonyl)->Akt Inhibition Neuronal Differentiation Neuronal Differentiation Ceramide (Nervonyl)->Neuronal Differentiation Sphingosine Kinase Sphingosine Kinase Sphingosine Kinase->Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation Ceramidase Ceramidase Ceramidase->Ceramide (Nervonyl) S1P Receptors S1P Receptors (S1PR) S1P->S1P Receptors Neuronal Excitability Neuronal Excitability S1P->Neuronal Excitability GPCR Signaling GPCR Signaling S1P Receptors->GPCR Signaling Myelination Myelination S1P Receptors->Myelination Apoptosis Apoptosis JNK/p38 MAPK->Apoptosis Akt Inhibition->Apoptosis ERK Activation ERK Activation GPCR Signaling->ERK Activation PI3K/Akt Activation PI3K/Akt Activation GPCR Signaling->PI3K/Akt Activation Cell Survival Cell Survival ERK Activation->Cell Survival PI3K/Akt Activation->Cell Survival

Caption: Signaling pathways initiated by the hydrolysis of nervonic acid-containing sphingomyelin.

Conclusion

The preparation of nervonic acid-containing sphingomyelin is a multi-step process that can be approached through extraction of the key fatty acid from natural sources followed by chemical or enzymatic synthesis. The choice of method will be guided by the specific requirements of the research or drug development application. Understanding the signaling pathways in which this molecule participates is crucial for elucidating its role in neurological health and disease and for the development of novel therapeutic strategies. The protocols and data presented here provide a comprehensive resource for researchers in this field.

References

Application Notes and Protocols for 14(Z)-Tricosenoyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14(Z)-Tricosenoyl chloride, the acyl chloride derivative of nervonic acid (cis-15-tetracosenoic acid), is a highly reactive long-chain fatty acyl chloride. Its significance in biomedical research stems from the crucial role of its parent molecule, nervonic acid, in the central nervous system. Nervonic acid is an essential component of sphingolipids in the myelin sheath of nerve fibers, playing a vital role in neuronal health, development, and repair. The high reactivity of the acyl chloride group makes this compound a valuable intermediate for the synthesis of a variety of nervonic acid derivatives, such as amides and esters, which are under investigation for their therapeutic potential in demyelinating diseases like multiple sclerosis and adrenoleukodystrophy.

These application notes provide essential information on the properties, solubility, and safe handling of this compound, along with detailed protocols for its use in organic synthesis.

Physicochemical Properties and Handling

This compound is a moisture-sensitive compound that should be handled under anhydrous conditions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The material is typically stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C or -20°C) to minimize degradation.

Key Properties:

PropertyValue
Molecular Formula C₂₃H₄₃ClO
Molecular Weight 371.04 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Reactivity Reacts exothermically with nucleophiles such as water, alcohols, and amines.

Solubility Data

Quantitative solubility data for this compound is not widely available. The following table provides an estimated solubility profile based on the known behavior of long-chain fatty acid chlorides. As a general rule, solubility is higher in non-polar, aprotic solvents.

SolventSolvent TypeEstimated Solubility at 25°CNotes
Dichloromethane (DCM)Polar Aprotic> 100 g/LCommonly used as a reaction solvent.
ChloroformPolar Aprotic> 100 g/LGood solvent for dissolution and reactions.
Tetrahydrofuran (THF)Polar Aprotic> 100 g/LAnhydrous THF is suitable for reactions.
TolueneNon-polar Aprotic> 50 g/LGood for reactions requiring higher temperatures.
n-HexaneNon-polar Aprotic> 50 g/LSuitable for reactions and chromatography.
Diethyl EtherNon-polar Aprotic> 50 g/LSuitable for reactions at lower temperatures.
Ethyl Acetate (B1210297)Polar Aprotic~ 20-50 g/LModerate solubility.
AcetonitrilePolar Aprotic< 10 g/LLimited solubility.
Dimethylformamide (DMF)Polar AproticSolubleMay react with the acyl chloride over time.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleMay react with the acyl chloride over time.
EthanolPolar ProticReactiveReacts to form the corresponding ethyl ester.
WaterPolar ProticInsoluble/ReactiveHydrolyzes to nervonic acid.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in common acylation reactions.

Protocol 1: Synthesis of a N-Substituted Nervonoyl Amide

This protocol describes a general procedure for the acylation of a primary or secondary amine with this compound under Schotten-Baumann conditions.

Materials:

  • This compound

  • Amine of choice (e.g., ethanolamine)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA) or Pyridine (B92270)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica (B1680970) gel, typically using a hexane/ethyl acetate gradient.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Workup cluster_purification Purification & Analysis prep1 Dissolve amine and TEA in anhydrous DCM prep2 Cool to 0°C prep1->prep2 react2 Add acyl chloride solution dropwise prep2->react2 react1 Dissolve this compound in anhydrous DCM react1->react2 react3 Stir at room temperature for 2-4h react2->react3 react4 Monitor by TLC react3->react4 workup1 Quench with water react4->workup1 If complete workup2 Wash with 1M HCl, NaHCO3, and brine workup1->workup2 workup3 Dry organic layer workup2->workup3 purify1 Concentrate under reduced pressure workup3->purify1 purify2 Column chromatography purify1->purify2 analyze1 Characterize by NMR and MS purify2->analyze1

Figure 1. Workflow for the synthesis of a N-substituted nervonoyl amide.
Protocol 2: Synthesis of a Nervonoyl Ester

This protocol outlines the esterification of an alcohol with this compound.

Materials:

  • This compound

  • Alcohol of choice (e.g., geraniol)

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous Pyridine or 4-Dimethylaminopyridine (DMAP) as a catalyst (optional)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM. If using DMAP, a catalytic amount (0.1 equivalents) along with a non-nucleophilic base like triethylamine (1.2 equivalents) is recommended.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Acyl Chloride: Add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise to the alcohol solution.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.

  • Workup:

    • Dilute the reaction mixture with DCM and wash sequentially with saturated NH₄Cl solution (to remove pyridine), deionized water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter and concentrate the organic phase in vacuo.

    • Purify the crude ester by column chromatography on silica gel.

  • Characterization: Analyze the final product using appropriate spectroscopic methods (NMR, IR, MS).

Application in Drug Development: Targeting Myelin Repair

Derivatives of nervonic acid synthesized from this compound are of significant interest in the development of therapeutics for neurological disorders characterized by demyelination. Nervonic acid is a key component of sphingomyelin (B164518) and cerebrosides in the myelin sheath. A deficiency in nervonic acid has been linked to the progression of diseases such as multiple sclerosis. By providing an exogenous source of nervonic acid through rationally designed derivatives, it may be possible to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes, thereby facilitating remyelination and restoring neuronal function.

The signaling pathway below illustrates the proposed mechanism by which nervonic acid and its derivatives can influence myelin protein synthesis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NA_deriv Nervonic Acid Derivative Receptor Membrane Receptor / Transporter NA_deriv->Receptor Uptake/Binding Signal_trans Signal Transduction Cascade Receptor->Signal_trans OPC_diff Oligodendrocyte Precursor Cell (OPC) Differentiation Transcription Transcription Factors (e.g., Olig2, Sox10) OPC_diff->Transcription Activates Signal_trans->OPC_diff Promotes Gene_exp Gene Expression Transcription->Gene_exp Regulates Myelin_proteins Myelin Basic Protein (MBP) Proteolipid Protein (PLP) Myelin Oligodendrocyte Glycoprotein (MOG) Gene_exp->Myelin_proteins Translation Myelin_sheath Myelin Sheath Formation / Repair Myelin_proteins->Myelin_sheath Incorporation

Application Note: Analytical Techniques for the Characterization of 14(Z)-Tricosenoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 14(Z)-Tricosenoyl chloride is a reactive long-chain fatty acyl chloride. As a derivative of 14(Z)-Tricosenoic acid, it serves as a key intermediate in the synthesis of various molecules, including amides and esters, which have potential applications in pharmaceuticals, cosmetics, and material science. The high reactivity of the acyl chloride functional group allows for nucleophilic substitution, making it a versatile building block.[1][2] Accurate and thorough characterization of its reaction products is critical to confirm the successful synthesis, determine purity, and elucidate the structure of the resulting compounds. This document provides detailed protocols for the primary analytical techniques used to characterize these products.

Core Analytical Techniques

The principal methods for analyzing the reaction products of this compound are Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • FTIR Spectroscopy: Ideal for rapid confirmation of functional group transformation. The key observation is the disappearance of the acyl chloride C=O stretching band and the appearance of new bands corresponding to the product (e.g., amide or ester).

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous confirmation of the final product structure by analyzing chemical shifts, signal multiplicity, and integration.[3][4]

  • Mass Spectrometry (GC-MS or LC-MS): Used to determine the molecular weight of the product and, through fragmentation analysis, further confirm its structure.[5]

General Experimental Workflow

A typical workflow for the synthesis and analysis of a reaction product, such as an amide derivative, involves several key stages. The reaction of this compound with a primary amine, for instance, yields an N-substituted-(14Z)-tricosenamide.

G General Workflow: Synthesis and Analysis cluster_synthesis Synthesis & Purification cluster_analysis Analysis A Reactants (this compound + Nucleophile) B Reaction (e.g., Amidation) A->B C Work-up & Purification (e.g., Extraction, Chromatography) B->C D FTIR Analysis (Functional Group Confirmation) C->D Initial Check E NMR Analysis (¹H & ¹³C Structural Elucidation) D->E If functional group is correct F MS Analysis (LC-MS or GC-MS for MW) E->F If structure is consistent G Data Interpretation & Final Structure Confirmation F->G

Caption: General workflow for synthesis and analysis.

Data Presentation: Summary of Expected Analytical Data

The following tables summarize the expected quantitative data from each analytical technique for a representative reaction converting this compound to an N-alkyl-(14Z)-tricosenamide.

Table 1: Key FTIR Vibrational Frequencies
Functional GroupVibration TypeStarting Material: Acyl Chloride (cm⁻¹)Product: Secondary Amide (cm⁻¹)
C=OStretch (Amide I)~1800~1640
N-HStretch-~3300 (broad)
N-HBend (Amide II)-~1550
C-H (sp²)=C-H Stretch~3005~3005
C-H (sp³)C-H Stretch2850-29602850-2960

Data compiled from general values for fatty amides and acyl chlorides.[6][7][8]

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
ProtonsFunctional Group AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-2α-CH₂ (next to C=O)~2.20Triplet
H-14, H-15Olefinic (=CH)~5.35Multiplet
H-13, H-16Allylic (-CH₂-CH=)~2.01Multiplet
H-1'N-CH₂ (on alkyl sub.)~3.25Quartet
-N-H~5.5-6.5Broad Singlet
--(CH₂)n- (chain)~1.25Broad Singlet
-Terminal CH₃ (chain)~0.88Triplet
-Terminal CH₃ (alkyl sub.)~1.15Triplet

Predicted values are based on erucamide (B86657) and similar long-chain amides.[9][10]

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
CarbonFunctional Group AssignmentPredicted Chemical Shift (δ, ppm)
C-1Carbonyl (C=O)~173
C-14, C-15Olefinic (=CH)~130
C-2α-CH₂~37
C-3β-CH₂~26
--(CH₂)n- (chain bulk)~29-30
-Terminal CH₃ (chain)~14

Predicted values are based on general values for long-chain unsaturated amides.[3]

Experimental Protocols

The following are detailed protocols for the analysis of this compound reaction products.

Protocol 1: FTIR Spectroscopy Analysis

Objective: To confirm the conversion of the acyl chloride to the desired product by identifying changes in key functional groups.

Methodology:

  • Sample Preparation:

    • For liquid samples: Place a single drop of the purified product directly onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

    • For solid samples: Place a small amount of the solid onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹.

    • Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Perform a background subtraction.

    • Identify the key peaks. Look for the disappearance of the strong C=O stretch around 1800 cm⁻¹ (acyl chloride) and the appearance of the amide I (~1640 cm⁻¹) and amide II (~1550 cm⁻¹) bands for an amide product.[6]

Protocol 2: NMR Spectroscopy Analysis

Objective: To obtain detailed structural information to confirm the identity of the final product.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified product.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is needed.

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum on the same instrument.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale to the solvent residual peak or TMS (0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign signals to specific protons and carbons in the proposed structure.

Protocol 3: LC-MS/MS Analysis

Objective: To determine the molecular weight and obtain fragmentation data for the product, which is particularly useful for very long-chain, low-volatility compounds.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the purified product at 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Prepare a dilute sample for injection (e.g., 1-10 µg/mL) by diluting the stock solution with the initial mobile phase.

  • Chromatographic Separation (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 80% B, ramp to 100% B over 10 minutes, hold for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan from m/z 150-1000 to find the parent ion [M+H]⁺.

    • MS/MS: Perform product ion scans on the suspected parent ion to obtain fragmentation patterns.

  • Data Analysis:

    • Identify the peak corresponding to the product in the chromatogram.

    • Confirm the molecular weight from the [M+H]⁺ adduct in the mass spectrum.

    • Analyze the fragmentation pattern to further confirm the structure. For long-chain amides, characteristic losses of water and fragmentation along the alkyl chain are expected.

This protocol is adapted from general methods for analyzing long-chain fatty acids and their derivatives.[5][11][12]

Visualization of Analytical Logic

The choice of analytical technique is often hierarchical, starting with broad confirmation and moving to detailed structural analysis.

G Start Purified Reaction Product FTIR FTIR Analysis Start->FTIR Check1 Correct Functional Group Conversion? FTIR->Check1 NMR NMR (¹H & ¹³C) Analysis Check1->NMR Yes Rework Re-evaluate Synthesis or Purification Check1->Rework No Check2 Plausible Structure from NMR data? NMR->Check2 MS LC-MS/MS Analysis Check2->MS Yes Check2->Rework No Check3 Correct MW and Fragmentation? MS->Check3 End Structure Confirmed Check3->End Yes Check3->Rework No

Caption: Decision tree for analytical characterization.

References

Application Note: Quantitative Analysis of Nervonoyl Ceramides by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nervonoyl ceramides (B1148491), a subclass of ceramides characterized by a C24:1 acyl chain, are crucial sphingolipids involved in various cellular processes, including membrane structure, cell signaling, and apoptosis.[1][2][3][4] Dysregulation of nervonoyl ceramide levels has been implicated in several neurological diseases.[1] Accurate and sensitive quantification of these lipids is therefore essential for understanding their physiological roles and for the development of novel therapeutic strategies. This application note provides a detailed protocol for the analysis of nervonoyl ceramides in biological samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Principle

This method utilizes reversed-phase HPLC to separate different ceramide species based on their hydrophobicity, followed by detection and quantification using tandem mass spectrometry (MS/MS).[5][6][7] The high selectivity and sensitivity of MS/MS, particularly in the Multiple Reaction Monitoring (MRM) mode, allow for precise quantification of specific ceramide species, such as nervonoyl ceramides, even in complex biological matrices.[5][6]

Experimental Protocols

Sample Preparation (Lipid Extraction)

A robust lipid extraction is critical for accurate ceramide analysis. The following protocol is a modification of the widely used Bligh and Dyer method.[8]

Materials:

  • Biological sample (e.g., cell pellets, tissue homogenates, plasma)

  • Internal Standard (IS): C17:0 Ceramide or another non-endogenous ceramide species[5][7][8]

  • Methanol (MeOH), HPLC grade

  • Chloroform (B151607) (CHCl₃), HPLC grade

  • Water, HPLC grade

  • Phosphate-buffered saline (PBS)

Procedure:

  • To 100 µL of sample (e.g., cell suspension or plasma), add 375 µL of a 1:2 (v/v) mixture of chloroform and methanol.

  • Add a known amount of the internal standard (e.g., 10 ng of C17:0 ceramide).[5]

  • Vortex the mixture vigorously for 2 minutes.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of water and vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids using a glass syringe.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial HPLC mobile phase for analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.[5][6][7]

HPLC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate[7]
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution 0-2 min, 60% B; 2-12 min, 60-100% B; 12-15 min, 100% B; 15.1-18 min, 60% B

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[5][6]
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Scan Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for Nervonoyl Ceramide (d18:1/24:1):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nervonoyl Ceramide (d18:1/24:1) 648.6264.235
Internal Standard (C17:0 Ceramide) 552.5264.235

Note: The specific m/z values and collision energies may require optimization depending on the instrument used.

Data Presentation

Table 1: Quantitative Analysis of Nervonoyl Ceramide in U937 Cells

Ceramide SpeciesPercentage of Total Free Ceramide
N-lignoceroyl sphingosine27.6%
N-palmitoyl sphingosine26.6%
N-nervonoyl sphingosine 13.6%

This table summarizes the relative abundance of major ceramide species in U937 cells, highlighting the proportion of nervonoyl ceramide. Data adapted from a study on ceramide molecular species analysis.[9][10]

Table 2: Linearity and Detection Limits for Ceramide Quantification

Ceramide SpeciesLinear Range (ng/mL)Limit of Detection (LOD) (pmol)Limit of Quantification (LOQ) (pg on column)
C18 Ceramide0 - 10< 11.0[5]
Various Ceramides0.01 - 0.50--[8]

This table provides typical performance characteristics of HPLC-MS methods for ceramide analysis, demonstrating the high sensitivity of the technique.[5][8]

Visualizations

Ceramide Metabolism and Signaling

Ceramides are central to sphingolipid metabolism and are generated through two primary pathways: the de novo synthesis pathway and the salvage pathway, which involves the breakdown of complex sphingolipids.[1] These lipids act as signaling molecules in various cellular processes, including the regulation of apoptosis.[2][3]

Ceramide_Signaling_Pathway cluster_synthesis De Novo Synthesis & Salvage Pathway cluster_signaling Downstream Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Apoptosis Apoptosis Ceramide->Apoptosis Cell Cycle\nArrest Cell Cycle Arrest Ceramide->Cell Cycle\nArrest Senescence Senescence Ceramide->Senescence Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Complex\nSphingolipids Complex Sphingolipids Complex\nSphingolipids->Ceramide Hydrolysis S1P S1P Sphingosine->S1P SphK Cell Survival\n& Proliferation Cell Survival & Proliferation S1P->Cell Survival\n& Proliferation

Caption: Overview of ceramide metabolism and its role in cell fate signaling pathways.

Experimental Workflow for HPLC-MS Analysis

The following diagram outlines the key steps involved in the quantitative analysis of nervonoyl ceramides from biological samples.

HPLC_MS_Workflow start Biological Sample (Cells, Tissue, Plasma) extraction Lipid Extraction (Bligh & Dyer) start->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution hplc HPLC Separation (Reversed-Phase C18) reconstitution->hplc ms Mass Spectrometry (ESI-MS/MS, MRM) hplc->ms data_analysis Data Analysis (Peak Integration) ms->data_analysis quantification Quantification (Internal Standard Method) data_analysis->quantification

References

Troubleshooting & Optimization

Technical Support Center: Challenges in Working with Unsaturated Acyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered when working with unsaturated acyl chlorides. These reagents, while valuable synthons, are notoriously difficult to handle due to their high reactivity, instability, and propensity to polymerize.

Frequently Asked Questions (FAQs)

Q1: Why are unsaturated acyl chlorides so much more challenging to work with than their saturated counterparts?

A1: The presence of a carbon-carbon double bond in conjugation with the acyl chloride functionality introduces several complexities. The double bond increases the overall reactivity of the molecule, making it susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.[1] Additionally, the conjugated system can participate in side reactions, such as Michael additions, and can be prone to isomerization.[2][3]

Q2: My unsaturated acyl chloride (e.g., acryloyl chloride, methacryloyl chloride) polymerized upon storage/during my reaction. How can I prevent this?

A2: Polymerization is a primary challenge with unsaturated acyl chlorides. Here’s how to mitigate it:

  • Use of Inhibitors: These compounds are typically stored with radical inhibitors like hydroquinone (B1673460), monomethyl ether hydroquinone (MEHQ), or phenothiazine (B1677639) to prevent spontaneous polymerization.[4][5] Always ensure the inhibitor is present in the purchased reagent and consider adding a small amount during reactions if heating is required.

  • Low Temperature: Store unsaturated acyl chlorides at low temperatures (typically 2-8°C) to minimize thermal polymerization.[6] Reactions should also be conducted at the lowest feasible temperature.

  • Inert Atmosphere: Oxygen can initiate polymerization.[7] Handle and store these reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Light Exposure: UV light can also initiate radical polymerization. Store in amber bottles or protect the reaction vessel from light.

Q3: I am observing a low yield in my acylation reaction using an unsaturated acyl chloride. What are the potential causes?

A3: Low yields can stem from several factors:

  • Hydrolysis: Acyl chlorides are highly sensitive to moisture and will readily hydrolyze back to the corresponding carboxylic acid.[5][8] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Polymerization: As discussed, polymerization of the starting material will reduce the amount available for the desired reaction.

  • Side Reactions: For α,β-unsaturated acyl chlorides, nucleophiles can sometimes add to the β-carbon (Michael addition) instead of the carbonyl carbon.[2] Using less reactive nucleophiles or optimizing reaction conditions (e.g., low temperature) can favor acylation.

  • Incomplete Reaction: Ensure you are using the correct stoichiometry, an appropriate catalyst if necessary (e.g., for Friedel-Crafts reactions), and sufficient reaction time.[9]

Q4: How can I purify unsaturated acyl chlorides without causing polymerization or degradation?

A4: Purification, especially distillation, is a critical and high-risk step.

  • Vacuum Distillation at Low Temperature: To avoid thermal polymerization, distillation should be performed under high vacuum to lower the boiling point.[10]

  • Presence of an Inhibitor: Always add a radical inhibitor to the distillation flask.

  • Moisture-Free Setup: The entire distillation apparatus must be scrupulously dry.[10]

  • Flash Chromatography: For less volatile or more sensitive compounds, flash chromatography on silica (B1680970) gel under anhydrous conditions can be an alternative, though the silica can be acidic and may cause hydrolysis.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction mixture becomes viscous or solidifies unexpectedly. Polymerization of the unsaturated acyl chloride.• Ensure a polymerization inhibitor is present. • Lower the reaction temperature. • Conduct the reaction under an inert atmosphere. • Check for and eliminate any potential radical initiators (e.g., peroxides in solvents).
Low yield of the desired acylated product with recovery of the corresponding carboxylic acid. Hydrolysis of the acyl chloride due to moisture.• Use oven-dried or flame-dried glassware. • Use anhydrous solvents. • Handle reagents under an inert atmosphere.[10]
Formation of multiple products, including one with the nucleophile added to the double bond. Competing Michael addition reaction.• Use less nucleophilic reagents if possible. • Lower the reaction temperature to favor kinetic control (attack at the carbonyl). • Use a non-polar solvent to disfavor conjugate addition.
Isomerization of the double bond (e.g., cis to trans). Acid or thermal catalysis.• Use non-acidic conditions where possible. • Perform the reaction and purification at low temperatures.[12] • Use purification methods other than distillation if isomerization is a major issue.
Difficulty in Friedel-Crafts acylation with unsaturated acyl chlorides. Polymerization of the acyl chloride under Lewis acid conditions or side reactions of the double bond.• Use milder Lewis acids if possible. • Maintain low reaction temperatures (e.g., 0 °C). • Add the unsaturated acyl chloride slowly to the mixture of the aromatic substrate and Lewis acid.[9]

Data Presentation

Table 1: Physical Properties and Reactivity of Common Unsaturated Acyl Chlorides
Acyl Chloride Structure CAS Number Boiling Point (°C) Relative Reactivity (Qualitative) Key Challenges
Acryloyl chlorideCH₂=CHCOCl814-68-672-76[6]Very HighExtremely prone to polymerization, highly reactive with nucleophiles.[7]
Crotonoyl chlorideCH₃CH=CHCOCl625-35-4 (trans)120-123[13]HighProne to polymerization, potential for cis/trans isomerization.[12]
Methacryloyl chlorideCH₂=C(CH₃)COCl920-46-795-96[8]HighVery prone to polymerization, steric hindrance from the methyl group can affect reactivity.[5]
Cinnamoyl chlorideC₆H₅CH=CHCOCl102-92-1256-258ModerateLess prone to polymerization than smaller analogues, but can undergo side reactions at the double bond.[9]

Note: Reactivity is a qualitative assessment based on general principles of organic chemistry. Acyl chlorides are generally more reactive than other carboxylic acid derivatives.[10]

Table 2: Recommended Polymerization Inhibitors
Inhibitor Typical Concentration Notes
Hydroquinone (HQ)1500 ppmEffective, but can be difficult to remove.
Monomethyl ether hydroquinone (MEHQ)<210 ppmCommon stabilizer in commercial products, generally easier to remove than HQ.[4]
Phenothiazine~400 ppmVery effective, often used for storage and during distillation.[5]
2,6-di-tert-butyl-4-methylphenol (BHT)~0.02%A hindered phenol (B47542) that acts as a radical scavenger.

Experimental Protocols

Protocol 1: Synthesis of Crotonyl Chloride from Crotonic Acid

This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • trans-Crotonic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Polymerization inhibitor (e.g., phenothiazine)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube (or connected to a bubbler to neutralize HCl gas), and a dropping funnel. Maintain an inert atmosphere (nitrogen or argon).

  • Reactant Preparation: Dissolve trans-crotonic acid in anhydrous dichloromethane (B109758) in the flask and add a catalytic amount of DMF and a small amount of polymerization inhibitor.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.1-1.5 equivalents) to the dropping funnel and add it dropwise to the stirred solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 1-3 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

    • Purify the crude crotonyl chloride by vacuum distillation in the presence of a fresh portion of polymerization inhibitor. Collect the fraction at the appropriate boiling point for the applied pressure.

Protocol 2: Friedel-Crafts Acylation of Anisole (B1667542) with Cinnamoyl Chloride

Materials:

  • Anisole

  • Cinnamoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: In an oven-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion Complex: In a separate flask, dissolve cinnamoyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C.

  • Acylation: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental_Workflow_Synthesis Experimental Workflow for Unsaturated Acyl Chloride Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_glass Oven-dried Glassware add_acid Add Unsaturated Acid, Solvent, and Inhibitor prep_glass->add_acid prep_solvent Anhydrous Solvent prep_solvent->add_acid prep_inert Inert Atmosphere (N2/Ar) prep_inert->add_acid cool Cool to 0 °C add_acid->cool add_socl2 Dropwise Addition of Thionyl Chloride cool->add_socl2 reflux Gentle Reflux (1-3h) add_socl2->reflux rotovap Remove Solvent/ Excess Reagent (vac.) reflux->rotovap distill Vacuum Distillation (with fresh inhibitor) rotovap->distill collect Collect Pure Fraction distill->collect

Caption: A typical experimental workflow for the synthesis of unsaturated acyl chlorides.

Troubleshooting_Polymerization Troubleshooting Unexpected Polymerization start Reaction Mixture Becomes Viscous/Solid q1 Was a polymerization inhibitor used? start->q1 sol1 Add inhibitor immediately. Restart with inhibitor. q1->sol1 No q2 Is the reaction temperature elevated? q1->q2 Yes a1_yes Yes a1_no No end Problem Mitigated sol1->end sol2 Lower the temperature. Use an ice bath if possible. q2->sol2 Yes q3 Is the reaction open to air? q2->q3 No a2_yes Yes a2_no No sol2->end sol3 Use an inert atmosphere (N2 or Argon). q3->sol3 Yes q3->end No a3_yes Yes a3_no No sol3->end

Caption: A decision tree for troubleshooting polymerization during reactions.

Competing_Pathways Competing Nucleophilic Attack Pathways cluster_acylation 1,2-Addition (Acylation) cluster_michael 1,4-Addition (Michael Addition) reactant α,β-Unsaturated Acyl Chloride R-CH=CH-COCl product_acyl Acylated Product R-CH=CH-CONu reactant->product_acyl Favored by: - Hard Nucleophiles - Low Temperature product_michael Michael Adduct Nu-R-CH-CH=COH (after taut.) reactant->product_michael Favored by: - Soft Nucleophiles - Thermodynamic Control nucleophile Nucleophile (Nu-) nucleophile->reactant

Caption: Competing pathways for nucleophilic attack on α,β-unsaturated acyl chlorides.

References

optimizing reaction temperature for acylation with 14(Z)-Tricosenoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for acylation reactions involving 14(Z)-Tricosenoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a long-chain fatty acyl chloride.[1][2][3] It is a reactive derivative of 14(Z)-tricosenoic acid and is used in organic synthesis to introduce the 14(Z)-tricosenoyl group onto a substrate molecule, a process known as acylation. This is relevant in the synthesis of complex lipids, surfactants, and potentially in the development of therapeutic agents where specific lipid moieties are required for biological activity.

Q2: What are the most critical factors to consider for a successful acylation reaction with this compound?

The most critical factors for a successful acylation reaction include:

  • Anhydrous Conditions: Acyl chlorides are highly sensitive to moisture and can be readily hydrolyzed back to the corresponding carboxylic acid.[4][5] It is crucial to use dry solvents, glassware, and inert atmosphere (e.g., nitrogen or argon).

  • Purity of Reagents: The purity of this compound, the substrate, and any catalysts or bases is essential to prevent side reactions and ensure high yields.[4][6]

  • Reaction Temperature: Temperature plays a significant role in reaction kinetics and selectivity.[4][7] An optimal temperature is necessary to ensure the reaction proceeds at a reasonable rate without promoting decomposition or side-product formation.

  • Choice of Solvent and Base: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. A suitable base is often required to neutralize the HCl byproduct generated during the reaction.[7][8]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My acylation reaction with this compound is resulting in a low yield or no desired product. What are the common causes and how can I improve the yield?

A: Low yields in acylation reactions can stem from several factors. Below is a systematic guide to troubleshoot this issue.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Moisture Contamination Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and handle reagents under an inert atmosphere (nitrogen or argon). Acyl chlorides readily react with water, which will reduce the amount available for your reaction.[4][5]
Inactive Catalyst/Reagents If using a catalyst (e.g., in Friedel-Crafts acylation), ensure it is fresh and has not been deactivated by moisture.[4] The purity of this compound is also critical; consider verifying its purity if it has been stored for a long time.
Suboptimal Reaction Temperature The reaction may be too slow at a low temperature or side reactions may occur at elevated temperatures.[4][7] It is recommended to perform small-scale optimization experiments at different temperatures (e.g., 0 °C, room temperature, and elevated temperatures) to find the optimal condition.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] If the reaction has stalled, a slight increase in temperature or extended reaction time might be necessary.
Poor Nucleophilicity of the Substrate If you are acylating a substrate with low nucleophilicity (e.g., an electron-deficient amine or alcohol), a stronger base or a more forcing reaction condition (higher temperature) might be required.[7]
Issue 2: Formation of Multiple Products/Side Reactions

Q: I am observing the formation of multiple products in my reaction mixture. What could be the reason and how can I minimize them?

A: The formation of multiple products is a common issue in acylation reactions. Here are potential causes and solutions:

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Di- or Poly-acylation If your substrate has multiple reactive sites, di- or poly-acylation can occur. To minimize this, use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of this compound.[7] Slow, dropwise addition of the acyl chloride to the reaction mixture can also help control the reaction and favor mono-acylation.
Side reactions involving the solvent Some solvents can react with acyl chlorides under certain conditions. Ensure the chosen solvent is inert. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are often good choices.[7]
Decomposition of Reactants or Products High reaction temperatures can lead to the decomposition of starting materials or the desired product.[4] If you suspect decomposition, try running the reaction at a lower temperature.
Hydrolysis of Acyl Chloride As mentioned, moisture will lead to the formation of the corresponding carboxylic acid (14(Z)-tricosenoic acid), which will appear as a significant impurity.[7][10] Rigorous anhydrous techniques are essential to prevent this.

Experimental Protocols

General Protocol for Acylation of an Alcohol with this compound

This protocol provides a general procedure for the acylation of a primary alcohol. The stoichiometry and reaction conditions may need to be optimized for different substrates.

Materials:

  • This compound

  • Primary alcohol substrate

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (B128534) (TEA) or pyridine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation: Dry all glassware in an oven at >100 °C overnight and allow to cool under a stream of inert gas.

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the alcohol substrate (1.0 equivalent) and dissolve it in anhydrous DCM under an inert atmosphere.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise using a syringe. The addition is typically performed at 0 °C to control the reaction rate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.[8][9]

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation

Table 1: Effect of Reaction Temperature on the Yield of Acylation

The following table presents hypothetical data to illustrate the importance of optimizing the reaction temperature for the acylation of a generic primary alcohol with this compound.

Entry Temperature (°C) Reaction Time (h) Conversion (%) *Isolated Yield (%)
10126558
225 (Room Temp)69588
340 (Reflux in DCM)2>9885 (with some byproducts)
4601>9870 (significant decomposition)

*Conversion determined by LC-MS analysis of the crude reaction mixture.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Acylation start Low or No Product Yield check_moisture Check for Moisture Contamination (Anhydrous Conditions?) start->check_moisture check_reagents Verify Reagent & Catalyst Purity/Activity check_moisture->check_reagents [ Conditions Dry ] check_temp Review Reaction Temperature check_reagents->check_temp [ Reagents Pure ] optimize_temp Optimize Temperature (0°C, RT, elevated) check_temp->optimize_temp check_time Monitor Reaction Progress (TLC/LC-MS) extend_time Extend Reaction Time or Increase Temperature check_time->extend_time [ Reaction Incomplete ] check_stoichiometry Verify Stoichiometry of Reagents check_time->check_stoichiometry [ Reaction Complete, Low Yield ] optimize_temp->check_time [ Temp Optimized ] solution Improved Yield extend_time->solution consider_substrate Assess Substrate Reactivity check_stoichiometry->consider_substrate consider_substrate->solution

Caption: Troubleshooting workflow for low yield in acylation reactions.

Acylation_Reaction General Acylation of an Alcohol cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Acyl_Chloride This compound R-COCl Alcohol Alcohol R'-OH Ester Ester R-COOR' Acyl_Chloride->Ester Alcohol->Ester Base Base (e.g., TEA) - Neutralizes HCl Solvent Anhydrous Solvent (e.g., DCM) HCl_Salt Base-HCl Salt Base->HCl_Salt

References

avoiding hydrolysis of 14(Z)-Tricosenoyl chloride during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 14(Z)-Tricosenoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common pitfalls during its synthesis, with a primary focus on preventing hydrolysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue Possible Cause Recommended Solution
Low yield of this compound Hydrolysis of the acyl chloride. Acyl chlorides are highly reactive towards water, leading to the formation of the corresponding carboxylic acid, 14(Z)-Tricosenoic acid.[1][2][3] This can occur due to moisture in the glassware, solvents, reagents, or the atmosphere.Ensure strictly anhydrous conditions. Use flame-dried glassware, freshly distilled and dried aprotic solvents (e.g., dichloromethane (B109758), THF), and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Incomplete reaction. The conversion of 14(Z)-Tricosenoic acid to the acyl chloride may not have gone to completion.Optimize reaction conditions. Ensure the appropriate stoichiometry of the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is used. Monitor the reaction progress using techniques like TLC or IR spectroscopy to confirm the disappearance of the carboxylic acid starting material.
Side reactions. The presence of impurities in the starting material or solvent can lead to unwanted side reactions.Use high-purity starting materials and solvents. Purify 14(Z)-Tricosenoic acid before conversion if necessary.
Product is an oil or waxy solid instead of a distinct solid Presence of 14(Z)-Tricosenoic acid as an impurity. The hydrolyzed product, the carboxylic acid, can act as an impurity that affects the physical state of the final product.Purify the product. Use column chromatography with a non-polar eluent to separate the acyl chloride from the more polar carboxylic acid.
Residual solvent. Incomplete removal of the reaction solvent or purification eluents.Thoroughly dry the product. Use high vacuum to remove all traces of solvent. Gentle heating may be applied if the product is thermally stable.
Product fumes when exposed to air Reaction with atmospheric moisture. The fuming is due to the reaction of the acyl chloride with water vapor in the air, producing HCl gas.[3]This is characteristic of acyl chlorides and indicates a successful synthesis. Handle the product under an inert atmosphere at all times to prevent degradation.
Difficulty in purifying the product Hydrolysis during workup or chromatography. Exposure to water during aqueous workup or using protic solvents for chromatography will lead to hydrolysis.Avoid aqueous workups. If a wash is necessary, use a saturated solution of sodium chloride in a non-polar solvent. For chromatography, use a dry-packed column with anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The main challenge is its high susceptibility to hydrolysis.[1][4] Acyl chlorides readily react with water, even trace amounts, to revert to the corresponding carboxylic acid.[2][5] This not only reduces the yield of the desired product but also introduces impurities that can be difficult to remove.

Q2: How can I minimize hydrolysis during the synthesis?

To minimize hydrolysis, it is critical to maintain strictly anhydrous (water-free) conditions throughout the synthesis and purification process.[1] This includes:

  • Using flame-dried or oven-dried glassware.

  • Employing anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent.

  • Working under an inert atmosphere, such as dry nitrogen or argon gas.

  • Using fresh, high-quality reagents.

Q3: Which chlorinating agent is best for converting 14(Z)-Tricosenoic acid to the acyl chloride?

Common and effective chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).[6]

  • Thionyl chloride is often preferred because the byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture.

  • Oxalyl chloride is also a good choice, with gaseous byproducts (CO, CO₂, and HCl). It is often used with a catalytic amount of DMF.

  • Phosphorus pentachloride is effective but produces solid byproducts that need to be separated.

Q4: What is the best way to store this compound?

It should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place. A desiccator can also be used to protect it from atmospheric moisture.

Q5: How can I confirm that my product is this compound and not the hydrolyzed carboxylic acid?

Several analytical techniques can be used:

  • Infrared (IR) Spectroscopy: Acyl chlorides show a characteristic carbonyl (C=O) stretch at a higher frequency (around 1750-1820 cm⁻¹) compared to carboxylic acids (around 1700-1725 cm⁻¹). The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) will also be absent in the pure acyl chloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the protons adjacent to the carbonyl group will differ between the acyl chloride and the carboxylic acid.

  • Derivatization followed by HPLC: This is a sensitive method to detect and quantify residual acyl chlorides.[7][8] The acyl chloride can be reacted with a suitable derivatizing agent, such as 2-nitrophenylhydrazine, to form a stable, UV-active derivative that can be easily analyzed by HPLC.[8][9]

Experimental Protocol: Synthesis of this compound with Thionyl Chloride

This protocol provides a detailed methodology for the synthesis of this compound from 14(Z)-Tricosenoic acid using thionyl chloride, with a strong emphasis on preventing hydrolysis.

Materials:

  • 14(Z)-Tricosenoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Dry nitrogen or argon gas

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)

  • Septa and needles

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Preparation of Glassware and Reagents:

    • All glassware should be thoroughly cleaned and then flame-dried under vacuum or oven-dried at 120 °C for several hours and allowed to cool under a stream of dry nitrogen or argon.

    • Anhydrous dichloromethane can be obtained by distilling it over a suitable drying agent, such as calcium hydride (CaH₂).

    • Thionyl chloride should be freshly distilled if its purity is in doubt.

  • Reaction Setup:

    • To the flame-dried round-bottom flask, add 14(Z)-Tricosenoic acid.

    • Seal the flask with a septum and purge with dry nitrogen or argon for at least 15 minutes.

    • Using a syringe, add anhydrous dichloromethane to dissolve the 14(Z)-Tricosenoic acid.

    • Attach the reflux condenser with a drying tube.

  • Reaction:

    • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the stirred solution at room temperature using a syringe.

    • The reaction mixture is then gently heated to reflux (around 40 °C for DCM) and maintained at this temperature.

    • Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or IR spectroscopy until all the starting carboxylic acid is consumed.

  • Workup and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive SOCl₂ and HCl vapors.

    • The crude this compound can be purified by distillation under high vacuum or by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and a small amount of anhydrous DCM). All chromatography materials must be scrupulously dried.

  • Characterization:

    • Confirm the identity and purity of the product using IR and NMR spectroscopy.

Visualizations

Hydrolysis_Reaction Tricosenoyl_Chloride This compound (R-COCl) Tricosenoic_Acid 14(Z)-Tricosenoic Acid (R-COOH) Tricosenoyl_Chloride->Tricosenoic_Acid Hydrolysis HCl Hydrogen Chloride (HCl) Tricosenoyl_Chloride->HCl Water Water (H₂O) Water->Tricosenoic_Acid Water->HCl

Caption: The hydrolysis of this compound to 14(Z)-Tricosenoic acid and HCl.

Synthesis_Workflow cluster_prep Preparation (Anhydrous Conditions) cluster_reaction Synthesis cluster_workup Workup & Purification Start Flame-dried Glassware Starting_Material 14(Z)-Tricosenoic Acid Start->Starting_Material Solvent Anhydrous Solvent Solvent->Starting_Material Inert_Atmosphere Inert Atmosphere (N₂/Ar) Inert_Atmosphere->Starting_Material Reaction_Mixture Reaction at Reflux Starting_Material->Reaction_Mixture Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂) Chlorinating_Agent->Reaction_Mixture Monitoring Reaction Monitoring (TLC/IR) Reaction_Mixture->Monitoring Removal Removal of Excess Reagent/Solvent Monitoring->Removal Purification Purification (Vacuum Distillation or Anhydrous Column Chromatography) Removal->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound, emphasizing anhydrous conditions.

References

Technical Support Center: Purification of Nervonoyl-Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of nervonoyl-ceramides from a reaction mixture.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the purification of nervonoyl-ceramides.

Q1: My reaction yield of nervonoyl-ceramide is low. What are the potential causes and solutions?

A1: Low yields in nervonoyl-ceramide synthesis can stem from several factors. A common method for synthesis involves the direct coupling of a long-chain base (like sphingosine) and nervonic acid using a carbodiimide (B86325). Yields for this type of synthesis are typically in the range of 60-75%.[1][2] If your yields are significantly lower, consider the following:

  • Incomplete Reaction: Ensure all reactants are pure and dry, as moisture can interfere with the carbodiimide coupling reaction. The reaction may also require optimization of temperature and reaction time. For instance, one protocol suggests incubating the reaction mixture at 40-45°C for 16 hours.[1]

  • Side Reactions: The formation of byproducts can reduce the yield of the desired nervonoyl-ceramide. Purification methods such as column chromatography are crucial to remove these impurities.

  • Degradation: Ceramides (B1148491) can be susceptible to degradation, especially under harsh acidic or basic conditions. Ensure that the pH is controlled during workup and purification steps.

Q2: I am having difficulty separating nervonoyl-ceramide from unreacted starting materials (nervonic acid and sphingosine) using column chromatography. What can I do?

A2: The polarity differences between nervonoyl-ceramide, nervonic acid, and sphingosine (B13886) allow for their separation by silica (B1680970) gel column chromatography. If you are experiencing poor separation, consider the following troubleshooting steps:

  • Solvent System Optimization: The choice of eluting solvents is critical. A common approach is to use a gradient of increasing polarity. For example, a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381) or benzene (B151609) is often effective. One protocol uses a gradient of ethyl acetate in benzene to elute ceramides.[1] Another common solvent system for ceramide purification is chloroform-methanol.[3]

  • Column Packing and Dimensions: Ensure the silica gel column is packed uniformly to avoid channeling. The column length and diameter should be appropriate for the amount of sample being purified.

  • Monitoring Fractions: Use Thin-Layer Chromatography (TLC) to analyze the fractions collected from the column. This will help you to identify which fractions contain the pure nervonoyl-ceramide and which contain starting materials or byproducts. A suitable TLC developing solvent system for ceramides is chloroform:methanol:acetic acid (19:0.9:0.1, v/v/v).[4]

Q3: My purified nervonoyl-ceramide shows multiple spots on a TLC plate. What could be the reason?

A3: The presence of multiple spots on a TLC plate after purification indicates that your sample is not pure. The potential impurities could be:

  • Unreacted Starting Materials: As mentioned in Q2, residual nervonic acid or sphingosine may be present.

  • Byproducts of the Synthesis: The reaction itself may produce isomeric or other side products.

  • Diastereoisomers: If racemic starting materials are used in the synthesis, the resulting ceramides can be a mixture of diastereoisomers, which may separate on TLC.[1][2]

  • Degradation Products: If the sample has been stored improperly or exposed to harsh conditions, degradation may have occurred.

To resolve this, you may need to repeat the column chromatography with a shallower solvent gradient or consider using a different purification technique, such as preparative HPLC.

Q4: I am unsure if the spot I see on my TLC corresponds to nervonoyl-ceramide. How can I confirm its identity?

A4: The most definitive way to identify your purified product is through spectroscopic methods:

  • Mass Spectrometry (MS): This will provide the molecular weight of your compound, which should match that of nervonoyl-ceramide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will give you detailed structural information, confirming the presence of the nervonoyl acyl chain and the sphingoid base.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups in the ceramide structure, such as the amide and hydroxyl groups.[1][2]

In addition to these methods, you can also run a co-spot on the TLC plate with a commercially available nervonoyl-ceramide standard, if available.

Quantitative Data

The following tables summarize quantitative data relevant to the synthesis and purification of ceramides.

Table 1: Reported Yields for Ceramide Synthesis

Synthesis MethodStarting MaterialsReported YieldReference
Carbodiimide CouplingLong-chain base and fatty acid60-75%[1][2]

Table 2: Common Solvent Systems for Ceramide Purification

Purification MethodStationary PhaseMobile Phase / EluentReference
Column ChromatographySilica GelEthyl acetate-benzene gradient[1]
Column ChromatographyFlorisilChloroform/methanol (19/1, v/v)[3]
Thin-Layer Chromatography (TLC)Silica GelChloroform/methanol/acetic acid (190/9/1, v/v)[3]
Thin-Layer Chromatography (TLC)Silica GelChloroform:methanol:acetic acid (19:0.9:0.1, v/v/v)[4]
Reversed-Phase HPLCC8 ColumnMethanol and 10 mM ammonium (B1175870) acetate buffer gradient[5]

Experimental Protocols

Protocol 1: Synthesis of Nervonoyl-Ceramide via Carbodiimide Coupling

This protocol is adapted from a general procedure for ceramide synthesis.[1]

  • Reactant Preparation: Dissolve sphingosine (or a related long-chain base) and a 1.5 to 2-fold molar excess of nervonic acid in an appropriate organic solvent (e.g., dichloromethane).

  • Coupling Agent Addition: Add a mixed carbodiimide reagent to the solution.

  • Reaction Incubation: Incubate the reaction mixture at 40-45°C for 16 hours in a thermostated chamber.

  • Reaction Quenching and Extraction: Quench the reaction by adding water. Extract the lipids into an organic solvent like diethyl ether. Wash the organic phase sequentially with dilute acid (e.g., 2 N HCl) and then with water until neutral.

  • Solvent Removal: Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent in vacuo. The crude product can be used directly for purification or further dried.

Protocol 2: Purification of Nervonoyl-Ceramide by Silica Gel Column Chromatography

This protocol is a general guide for the purification of ceramides.[1]

  • Column Preparation: Prepare a column with silica gel (activated at 120°C for over 24 hours) in a non-polar solvent (e.g., a mixture of ethyl acetate and benzene, 1:9 v/v).

  • Sample Loading: Dissolve the crude nervonoyl-ceramide from Protocol 1 in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution:

    • Wash the column with the initial mobile phase (e.g., ethyl acetate-benzene 1:9 v/v) to elute non-polar impurities.

    • Elute the nervonoyl-ceramide using a solvent of higher polarity (e.g., ethyl acetate-benzene 2:8 v/v). The exact ratio may need to be optimized.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified nervonoyl-ceramide.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reactants Sphingosine + Nervonic Acid coupling Carbodiimide Coupling reactants->coupling reaction_mixture Crude Reaction Mixture coupling->reaction_mixture extraction Solvent Extraction reaction_mixture->extraction washing Washing extraction->washing drying Drying & Evaporation washing->drying column_chrom Silica Gel Column Chromatography drying->column_chrom tlc_analysis TLC Analysis of Fractions column_chrom->tlc_analysis pure_product Pure Nervonoyl- Ceramide tlc_analysis->pure_product ms Mass Spectrometry pure_product->ms nmr NMR pure_product->nmr ir IR Spectroscopy pure_product->ir ceramide_synthesis_pathway serine Serine + Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) serine->spt keto_sphinganine 3-Ketosphinganine spt->keto_sphinganine ksr 3-Ketosphinganine Reductase keto_sphinganine->ksr sphinganine Sphinganine ksr->sphinganine cers Ceramide Synthases (CerS1-6) sphinganine->cers dh_ceramide Dihydroceramide cers->dh_ceramide degs Dihydroceramide Desaturase dh_ceramide->degs ceramide Ceramide (e.g., Nervonoyl-Ceramide) degs->ceramide

References

Validation & Comparative

Validating the Structure of Nervonoyl Ceramide: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of nervonoyl ceramide. It includes supporting experimental data, detailed methodologies, and visual representations of workflows and signaling pathways to aid in research and development.

Structural Elucidation of Nervonoyl Ceramide by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed atomic-level information about the molecular structure of ceramides (B1148491), including the acyl chain length, degree of unsaturation, and stereochemistry, without the need for derivatization.[1]

Expected ¹H NMR Spectral Characteristics of Nervonoyl Ceramide:

The ¹H NMR spectrum of a ceramide is characterized by several key regions:

  • Olefinic Protons: The protons of the cis-double bond in the nervonoyl acyl chain and the trans-double bond in the sphingosine (B13886) backbone are expected to resonate in the range of δ 5.3-5.4 ppm .

  • Amide Proton: The NH proton of the amide linkage typically appears as a doublet.

  • Methylene (B1212753) Protons: A large signal envelope from the numerous methylene (-CH2-) groups in the long alkyl chains will be present.

  • Terminal Methyl Protons: The terminal methyl (-CH3) groups of both the sphingosine and nervonoyl chains will appear as triplets at the upfield end of the spectrum.

Expected ¹³C NMR Spectral Characteristics of Nervonoyl Ceramide:

The ¹³C NMR spectrum provides complementary information:

  • Carbonyl Carbon: The amide carbonyl carbon is expected in the downfield region.

  • Olefinic Carbons: The carbons of the C=C double bonds in both chains will resonate around δ 130 ppm .

  • Alkyl Chain Carbons: A dense series of signals corresponding to the methylene carbons of the acyl and sphingoid chains will be observed.

Table 1: Representative ¹H NMR Chemical Shifts of Nervonic Acid (the Acyl Component of Nervonoyl Ceramide)

Functional GroupChemical Shift (δ) in ppm
Olefinic Protons (-CH=CH-)5.35
Methylene α to COOH (-CH₂-COOH)2.35
Methylene α to double bond (-CH₂-CH=)2.01
Bulk Methylene Protons (-(CH₂)n-)1.26
Terminal Methyl Proton (-CH₃)0.88

Data inferred from publicly available spectra of nervonic acid.

Table 2: Representative ¹³C NMR Chemical Shifts of Nervonic Acid (the Acyl Component of Nervonoyl Ceramide)

Functional GroupChemical Shift (δ) in ppm
Carboxyl Carbon (-COOH)180.10
Olefinic Carbons (-CH=CH-)129.91
Methylene α to COOH (-CH₂-COOH)34.10
Bulk Methylene Carbons (-(CH₂)n-)29.67
Terminal Methyl Carbon (-CH₃)14.10

Data inferred from publicly available spectra of nervonic acid.

Experimental Protocol for NMR Analysis of Nervonoyl Ceramide

A general protocol for the structural validation of nervonoyl ceramide using NMR spectroscopy is as follows:

  • Sample Preparation:

    • Dissolve a sufficient amount of the purified nervonoyl ceramide sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or a mixture of CDCl₃ and methanol-d₄ (CD₃OD). The choice of solvent is critical for proper dissolution and to minimize signal overlap with the analyte.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

    • Acquire ¹³C NMR spectra. Due to the low natural abundance of ¹³C, a larger number of scans may be required to achieve a good signal-to-noise ratio.

    • Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the coupling constants (J-values) in the ¹H NMR spectrum to gain information about the connectivity and stereochemistry of the molecule.

    • Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the nervonoyl ceramide structure using the 1D and 2D NMR data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H NMR acquire_13C Acquire ¹³C NMR acquire_1H->acquire_13C acquire_2D Acquire 2D NMR (COSY, HSQC) acquire_13C->acquire_2D process Process Data assign Assign Signals process->assign validate Validate Structure assign->validate cluster_sample_prep cluster_sample_prep cluster_acquisition cluster_acquisition cluster_sample_prep->cluster_acquisition cluster_analysis cluster_analysis cluster_acquisition->cluster_analysis

NMR Experimental Workflow

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail for structural elucidation, other techniques offer advantages in terms of sensitivity, throughput, and quantification.

Table 3: Comparison of Analytical Techniques for Ceramide Validation

TechniquePrincipleAdvantagesLimitations
NMR Spectroscopy Analysis of the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive.[1]Lower sensitivity compared to MS, requires higher sample concentrations.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by liquid chromatography followed by mass analysis.High sensitivity and specificity, excellent for quantification.[1]Structural information is inferred from fragmentation patterns, may not distinguish all isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives by gas chromatography followed by mass analysis.High sensitivity, well-suited for fatty acid composition analysis.[1]Requires derivatization, which can introduce artifacts.
High-Performance Liquid Chromatography (HPLC) Separation based on interactions with a stationary phase under high pressure.Good resolution for separating ceramides from other lipids.[1]Lacks the sensitivity of MS-based methods for low-concentration samples.[1]
Enzyme-Linked Immunosorbent Assay (ELISA) Antibody-based detection of specific ceramide species.High-throughput and easy to use for targeted detection.[1]Not as comprehensive as chromatographic or MS methods, depends on antibody availability and specificity.

Nervonoyl Ceramide in Cellular Signaling

Ceramides, including nervonoyl ceramide, are not only structural components of cell membranes but also act as critical second messengers in various signaling pathways that regulate cell growth, differentiation, and apoptosis. The balance between ceramide and sphingosine-1-phosphate (S1P) levels, often referred to as the "ceramide/S1P rheostat," is crucial for determining cell fate. An increase in ceramide levels is often associated with the induction of apoptosis.

One of the key pathways initiated by ceramide involves the inhibition of the pro-survival PI3K/Akt pathway. This leads to the downstream activation of pro-apoptotic proteins and ultimately, cell death.

signaling_pathway stress Cellular Stress (e.g., Oxidative Stress, TNF-α) ceramide Nervonoyl Ceramide (Increase in cellular level) stress->ceramide pi3k_akt PI3K/Akt Pathway ceramide->pi3k_akt Inhibits apoptosis Apoptosis ceramide->apoptosis Promotes pro_survival Cell Survival & Growth pi3k_akt->pro_survival pi3k_akt->apoptosis Inhibits

Ceramide-Mediated Apoptosis Pathway

Conclusion

NMR spectroscopy is an indispensable tool for the definitive structural validation of nervonoyl ceramide, providing detailed insights that are complementary to other analytical techniques. For routine analysis and quantification, especially at low concentrations, methods like LC-MS/MS are more suitable. A multi-faceted approach, combining the structural detail of NMR with the sensitivity of mass spectrometry, will provide the most comprehensive understanding of nervonoyl ceramide in biological systems and its role in health and disease.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 14(Z)-Tricosenoyl Chloride and Its Carboxylic Acid Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and lipid analysis, understanding the mass spectrometric behavior of lipid derivatives is paramount for accurate identification and quantification. This guide provides a comparative analysis of the fragmentation patterns of 14(Z)-Tricosenoyl chloride and its corresponding carboxylic acid, nervonic acid, when subjected to mass spectrometry. This comparison highlights the utility of derivatization to an acyl chloride for enhancing mass spectrometric analysis of long-chain unsaturated fatty acids.

Data Presentation: Comparative Fragmentation Patterns

The following table summarizes the expected key fragmentation patterns for this compound and its parent carboxylic acid, nervonic acid, under typical mass spectrometry conditions. The conversion of nervonic acid to its acyl chloride derivative significantly influences the fragmentation pathway, leading to more predictable and structurally informative ions.

Analyte Parent Compound Derivative Ionization Mode Molecular Ion (M+) Key Fragment Ions (m/z) Characteristic Fragmentation
Nervonic AcidC24H46O2N/AESI-[M-H]⁻ at m/z 365.3Variable and often low intensity fragmentsLoss of H₂O and CO₂; complex fragmentation along the alkyl chain.
This compoundC23H43ClOAcyl ChlorideEI or ESI+Often weak or absentAcylium ion [M-Cl]⁺ at m/z 335.3 (base peak) Prominent acylium ion formation is the dominant fragmentation pathway.
Fragments from cleavage around the double bondAllylic and vinylic cleavages providing positional information of the double bond.

Experimental Protocols

Preparation of this compound from Nervonic Acid

A common method for the preparation of long-chain fatty acid chlorides involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent.

Materials:

  • Nervonic acid

  • Thionyl chloride or oxalyl chloride

  • Anhydrous hexane (B92381) or dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve nervonic acid in the anhydrous solvent within the round-bottom flask.

  • Slowly add an excess of the chlorinating agent to the solution while stirring.

  • Attach the reflux condenser and heat the mixture gently for 1-2 hours.

  • After the reaction is complete, remove the excess solvent and chlorinating agent using a rotary evaporator.

  • The resulting this compound can be used for mass spectrometry analysis without further purification.

Mass Spectrometry Analysis of this compound

Instrumentation:

  • A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Gas chromatograph (for GC-MS) or liquid chromatograph (for LC-MS).

GC-MS Protocol (for EI):

  • Sample Preparation: Dissolve the this compound in a suitable volatile solvent (e.g., hexane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a suitable temperature (e.g., 150°C), ramp up to a final temperature (e.g., 300°C) to ensure elution.

    • Carrier Gas: Helium.

  • MS Conditions (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 50-500.

LC-MS Protocol (for ESI):

  • Sample Preparation: Dissolve the this compound in a solvent compatible with reverse-phase chromatography (e.g., acetonitrile (B52724)/isopropanol).

  • LC Conditions:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with a small amount of formic acid for protonation in positive mode).

    • Flow Rate: Appropriate for the column dimensions.

  • MS Conditions (ESI+):

    • Ion Source: ESI in positive ion mode.

    • Capillary Voltage: Set to an optimal value for ionization.

    • Fragmentor Voltage: Varied to induce fragmentation.

    • Mass Range: m/z 100-500.

Mandatory Visualizations

Fragmentation Pathway of this compound

fragmentation_pathway parent This compound (C23H43ClO) Molecular Ion (M+) acylium Acylium Ion [M-Cl]+ m/z 335.3 parent->acylium α-cleavage fragment1 Allylic Cleavage Fragment acylium->fragment1 Fragmentation at C-C bond adjacent to double bond fragment2 Vinylic Cleavage Fragment acylium->fragment2 Fragmentation at double bond loss_cl - Cl•

Caption: Fragmentation pathway of this compound in mass spectrometry.

Experimental Workflow for Comparative Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Comparison nervonic_acid Nervonic Acid derivatization Derivatization (e.g., with SOCl2) nervonic_acid->derivatization ms_na MS of Nervonic Acid (ESI-) nervonic_acid->ms_na acyl_chloride This compound derivatization->acyl_chloride ms_ac MS of Acyl Chloride (EI or ESI+) acyl_chloride->ms_ac comparison Compare Fragmentation Patterns and Intensities ms_na->comparison ms_ac->comparison

A Comparative Guide to Synthetic Nervonoyl Ceramide Versus Natural Extracts for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides an objective comparison of synthetic nervonoyl ceramide and natural extracts rich in this bioactive lipid for researchers, scientists, and drug development professionals. The information presented is supported by available experimental data to facilitate informed decisions in research and therapeutic development.

Introduction

Nervonoyl ceramide (d18:1/24:1) is a very-long-chain (VLC) sphingolipid implicated in a variety of critical cellular processes, particularly within the nervous system. Its unique C24:1 acyl chain confers specific biophysical properties that influence membrane structure and cell signaling. Researchers often face a choice between using chemically synthesized nervonoyl ceramide or extracts from natural sources. This guide aims to delineate the key differences, advantages, and disadvantages of each approach.

While direct comparative studies on the biological efficacy of synthetic versus natural nervonoyl ceramide are limited, this guide synthesizes available data on their properties, production, and roles in cellular pathways.

Comparative Data Summary

The following tables summarize the key characteristics of synthetic nervonoyl ceramide and natural extracts.

FeatureSynthetic Nervonoyl CeramideNatural Extracts Containing Nervonoyl Ceramide
Purity & Composition High purity (>98%); single molecular species.Variable purity; complex mixture of lipids, including other ceramides (B1148491), fatty acids, and sterols.
Consistency High lot-to-lot consistency.Composition can vary based on source, extraction method, and season.
Characterization Well-defined structure and stereochemistry.Requires extensive analysis (e.g., LC-MS/MS) to quantify nervonoyl ceramide content and identify other components.
Potential for Synergy No synergistic effects from other molecules.Potential for synergistic or confounding effects from other bioactive lipids in the extract.
Scalability & Cost Scalable production, but can be expensive due to multi-step synthesis.[1]Can be cost-effective for crude extracts, but purification of nervonoyl ceramide can be costly and complex.
Regulatory Path Clearer regulatory path for a single, pure compound in drug development.More complex regulatory path due to the multicomponent nature of extracts.

Performance and Biological Activity

Very-long-chain ceramides, such as nervonoyl ceramide, have distinct functions compared to long-chain ceramides (e.g., C16 or C18 ceramides). They are crucial for:

  • Mitochondrial Function: VLC ceramides have been shown to impact mitochondrial function, with imbalances leading to oxidative stress and mitophagy.[2]

  • Membrane Fluidity and Structure: The length of the acyl chain in ceramides influences membrane fluidity and the formation of lipid rafts, which are critical for cell signaling.[3]

  • Neuronal Development and Survival: Ceramides are key signaling molecules in neuronal differentiation, survival, and apoptosis.[4][5] The specific roles of nervonoyl ceramide are still under active investigation, but its prevalence in the nervous system suggests a specialized function.

Studies comparing synthetic pseudoceramides and natural phytoceramides for skin barrier function have shown that mixtures of ceramides (as found in natural extracts) can be more effective than a single type of synthetic ceramide.[6][7] This suggests that the other lipids in natural extracts may have synergistic effects, a factor to consider in research design.

Experimental Protocols

The following are representative protocols for the synthesis of nervonoyl ceramide, its extraction from a natural source, and its quantification.

Protocol 1: Synthesis of N-Nervonoyl Sphingosine (B13886)

This protocol is a general method for ceramide synthesis that can be adapted for nervonoyl ceramide by using nervonic acid.

Objective: To chemically synthesize N-nervonoyl sphingosine from D-erythro-sphingosine and nervonic acid.

Materials:

  • D-erythro-sphingosine

  • Nervonic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform (B151607), methanol)

Procedure:

  • Activation of Nervonic Acid: Dissolve nervonic acid in anhydrous DCM. Add NHS (1.1 equivalents) and EDC (1.1 equivalents). Stir the mixture at room temperature for 4 hours to form the NHS-ester of nervonic acid.

  • Coupling Reaction: In a separate flask, dissolve D-erythro-sphingosine in a mixture of DCM and TEA. Add the activated nervonic acid solution dropwise to the sphingosine solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol (B129727) to yield pure N-nervonoyl sphingosine.

Expected Outcome: A white, waxy solid corresponding to N-nervonoyl sphingosine with a purity of >98% as determined by HPLC and characterized by mass spectrometry.

Protocol 2: Extraction of Nervonoyl Ceramide from Lunaria annua Seeds

Lunaria annua (Honesty) is a known source of nervonic acid. This protocol describes a general method for lipid extraction which would yield an extract containing nervonoyl ceramide.

Objective: To extract a lipid fraction enriched in nervonoyl ceramide from the seeds of Lunaria annua.

Materials:

  • Dried seeds of Lunaria annua

  • Grinder or mill

  • Soxhlet apparatus

  • Hexane and isopropanol (B130326) (or chloroform and methanol)

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (silica)

Procedure:

  • Sample Preparation: Grind the dried seeds of Lunaria annua to a fine powder.

  • Soxhlet Extraction: Place the powdered seeds in a thimble and perform Soxhlet extraction with a hexane:isopropanol (3:2, v/v) mixture for 8 hours.

  • Solvent Evaporation: Concentrate the resulting extract using a rotary evaporator to obtain the total lipid extract.

  • Fractionation (Optional): To enrich the ceramide fraction, the total lipid extract can be subjected to silica SPE.

    • Condition a silica SPE cartridge with hexane.

    • Load the lipid extract dissolved in a minimal amount of hexane.

    • Elute with solvents of increasing polarity (e.g., hexane, chloroform, acetone, methanol) to separate different lipid classes.

    • Collect the fractions and analyze for the presence of nervonoyl ceramide using TLC or LC-MS/MS.

  • Characterization: The final extract should be characterized to determine the concentration of nervonoyl ceramide and other lipid components.

Protocol 3: Quantification of Nervonoyl Ceramide by HPLC-MS/MS

Objective: To quantify the concentration of nervonoyl ceramide in a synthetic sample or a natural extract.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

  • C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the synthetic ceramide or the dried natural extract in a suitable solvent (e.g., methanol:chloroform, 1:1). Add an internal standard (e.g., C17:0 ceramide).

  • Chromatographic Separation: Inject the sample onto the C18 column. Use a gradient elution with mobile phases such as water with formic acid and acetonitrile (B52724) with formic acid to separate the different lipid species.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for nervonoyl ceramide (d18:1/24:1) should be monitored.

  • Quantification: Generate a standard curve using a pure nervonoyl ceramide standard of known concentrations. Calculate the concentration of nervonoyl ceramide in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.[8][9]

Signaling Pathways and Visualizations

Ceramides, including very-long-chain species like nervonoyl ceramide, are integral to several signaling pathways, most notably those involved in apoptosis and cell stress responses.

Ceramide Biosynthesis Pathways

Ceramide can be generated through two primary pathways: the de novo synthesis pathway and the sphingomyelin (B164518) hydrolysis pathway.

G cluster_0 De Novo Synthesis cluster_1 Sphingomyelin Hydrolysis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Cellular Stress Cellular Stress Cellular Stress->Sphingomyelin

Caption: Major pathways of ceramide generation in the cell.

Ceramide-Mediated Apoptosis Signaling

Ceramides can induce apoptosis through the intrinsic mitochondrial pathway. Very-long-chain ceramides, in particular, have been shown to influence mitochondrial membrane permeabilization.[2][10]

G VLC Ceramide VLC Ceramide Mitochondrion Mitochondrion VLC Ceramide->Mitochondrion alters membrane potential Bax/Bak Activation Bax/Bak Activation Mitochondrion->Bax/Bak Activation Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Simplified intrinsic apoptosis pathway mediated by VLC ceramides.

Experimental Workflow: Comparison of Synthetic vs. Natural Ceramide

The following diagram outlines a logical workflow for comparing the biological activity of synthetic nervonoyl ceramide with a natural extract.

G cluster_0 Sample Preparation Synthetic Nervonoyl Ceramide Synthetic Nervonoyl Ceramide Quantification Quantification Synthetic Nervonoyl Ceramide->Quantification Natural Extract Natural Extract Natural Extract->Quantification Biological Assay Biological Assay Quantification->Biological Assay Standardized Concentrations Data Analysis Data Analysis Biological Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Workflow for comparing synthetic vs. natural nervonoyl ceramide.

Conclusion

The choice between synthetic nervonoyl ceramide and natural extracts depends heavily on the research question and experimental context.

  • Synthetic nervonoyl ceramide offers high purity and consistency, making it the ideal choice for mechanistic studies where the effects of a single molecular species are being investigated. Its well-defined nature is also advantageous for drug development and regulatory approval.

  • Natural extracts containing nervonoyl ceramide provide a more complex, physiologically relevant mixture of lipids. This can be beneficial for studies exploring synergistic effects or for applications in cosmetics and nutritional supplements where a multi-component formulation may be desirable. However, the variability and complexity of these extracts necessitate rigorous analytical characterization.

For drug development professionals, the clear path to characterization and regulatory approval often favors a single synthetic compound. For researchers in cell biology and nutrition, the potential for synergistic effects from natural extracts may be of greater interest, provided that the extracts are well-characterized. Future research should aim to directly compare the biological activities of pure synthetic nervonoyl ceramide with those of well-defined natural extracts to better understand their respective therapeutic potentials.

References

A Comparative Guide to Saturated vs. Unsaturated Acyl Chlorides in Lipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of acyl chloride—saturated or unsaturated—is a critical determinant in the synthesis of lipids, influencing not only the physicochemical properties of the final product but also the efficiency and methodology of the synthesis itself. This guide provides an objective comparison of saturated and unsaturated acyl chlorides in the context of lipid synthesis, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.

Performance Comparison: Saturated vs. Unsaturated Acyl Chlorides

The fundamental difference between saturated and unsaturated acyl chlorides lies in the presence of double bonds in the acyl chain of the latter. This structural distinction has significant implications for their reactivity, handling, and the properties of the lipids they form.

Reactivity and Handling:

Theoretically, the electronic effects of a double bond in an unsaturated acyl chloride are not expected to significantly alter the reactivity of the acyl chloride functional group itself when compared to its saturated counterpart.[1] Both are highly reactive acylating agents due to the electrophilic nature of the carbonyl carbon.[2]

However, a key practical difference arises from their physical state at room temperature. Saturated long-chain acyl chlorides, like palmitoyl (B13399708) chloride, are often solids or semi-solids, which may require heating for efficient reaction. In contrast, their unsaturated counterparts, such as oleoyl (B10858665) chloride, are typically liquids, which can simplify handling and reaction setup.[1]

A more critical consideration for unsaturated acyl chlorides is the potential for side reactions involving the double bonds, especially under harsh reaction conditions or in the presence of certain catalysts. This can lead to isomerization or polymerization, complicating purification and potentially reducing the yield of the desired lipid.

Product Characteristics:

The saturation of the acyl chain is a primary determinant of the physical properties of the resulting lipid. Lipids synthesized with saturated acyl chlorides, such as tristearin, tend to have higher melting points and are typically solid at room temperature. This is due to the linear nature of the saturated acyl chains, which allows for tight packing and strong van der Waals forces.

Conversely, the cis double bonds in naturally occurring unsaturated acyl chains introduce kinks, preventing close packing and resulting in lipids with lower melting points that are often liquid at room temperature (oils). This difference in physical properties is crucial for applications such as the formulation of drug delivery systems and the study of membrane fluidity.

Quantitative Data Summary

The following table summarizes the key differences in the synthesis of a representative saturated triglyceride (1,2,3-Tripalmitoylglycerol) and an unsaturated triglyceride (1,3-Dioleoyl-2-palmitoylglycerol), based on reported experimental data. It is important to note that the synthesis of mixed-acid triglycerides like 1,3-Dioleoyl-2-palmitoylglycerol (B22191) often involves multi-step enzymatic or chemoenzymatic processes, which can influence the overall yield.

ParameterSaturated Acyl Chloride (Palmitoyl Chloride)Unsaturated Acyl Chloride (Oleoyl Chloride)
Product 1,2,3-Tripalmitoylglycerol1,3-Dioleoyl-2-palmitoylglycerol (OPO)
Synthesis Method Direct EsterificationChemoenzymatic (multi-step)
Reported Yield High (qualitative)Up to 85.06% (for the final transesterification step)[3]
Purity of Product High98.7% (regiopurity)[4]
Key Reaction Steps Single-step acylation of glycerol (B35011)1. Synthesis of 1,3-diolein (B152344). 2. Acylation with palmitic acid.[4]
Potential Side Reactions Standard esterification side productsIsomerization or polymerization of double bonds

Experimental Protocols

General Protocol for the Synthesis of Fatty Acid Chlorides

A common method for preparing both saturated and unsaturated fatty acid chlorides is the reaction of the corresponding fatty acid with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, place the fatty acid (1 equivalent).

  • Slowly add an excess of thionyl chloride (e.g., 2 equivalents) to the fatty acid.

  • Add a catalytic amount of dry DMF (1-2 drops).

  • Heat the reaction mixture under reflux until the evolution of gas (SO₂ and HCl) ceases.

  • Remove the excess thionyl chloride by distillation, often under reduced pressure, to obtain the crude fatty acid chloride.[5]

Protocol for the Synthesis of 1,3-Dioleoyl-2-palmitoylglycerol (OPO) - A Chemoenzymatic Approach

This protocol outlines a multi-step synthesis of a specific structured triglyceride.

Step 1: Synthesis of 1,3-diolein

  • Vinyl oleate (B1233923) is synthesized by transvinylation between vinyl acetate (B1210297) and oleic acid.

  • The resulting vinyl oleate is reacted with glycerol at 35°C for 8 hours using an immobilized lipase (B570770) (e.g., Novozym 435) at a concentration of 10% (w/v).

  • The crude 1,3-diolein is purified, with reported yields of 82.3% (w/w) and a purity of 98.6%.[4]

Step 2: Synthesis of OPO

  • The purified 1,3-diolein is chemically reacted with palmitic acid to synthesize OPO.

  • The final product can achieve a purity of 98.7% with a yield of 90.5%.[4]

Visualization of Key Processes

Experimental Workflow: Triglyceride Synthesis

experimental_workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_product Product & Purification Acyl_Chloride Saturated or Unsaturated Acyl Chloride Esterification Esterification Reaction Acyl_Chloride->Esterification Glycerol Glycerol Glycerol->Esterification Crude_Lipid Crude Triglyceride Esterification->Crude_Lipid Purification Purification (e.g., Chromatography) Crude_Lipid->Purification Pure_Lipid Pure Triglyceride Purification->Pure_Lipid

Caption: General workflow for the synthesis of triglycerides from acyl chlorides and glycerol.

Signaling Pathway: Differential Effects of Saturated vs. Unsaturated Ceramides (B1148491) on Apoptosis

apoptosis_pathway cluster_ceramides Ceramides cluster_effects Cellular Effects Sat_Cer Saturated Ceramide (e.g., C16:0) Bax_Activation Bax Translocation to Mitochondria Sat_Cer->Bax_Activation Unsat_Cer Unsaturated Ceramide (e.g., C18:1) No_Apoptosis No Significant Apoptosis Unsat_Cer->No_Apoptosis Apoptosis Apoptosis Bax_Activation->Apoptosis

Caption: Saturated ceramides can induce apoptosis via Bax translocation, while unsaturated ceramides do not show this effect.

Impact on Signaling Pathways

The saturation of the acyl chains in lipids has profound effects on their roles in cellular signaling.

Apoptosis:

  • Saturated Ceramides: Studies have shown that fully saturated ceramides, such as C16:0 ceramide, can significantly reduce cell viability and induce apoptosis. This is linked to their ability to trigger the translocation of the pro-apoptotic protein Bax to the mitochondria.

  • Unsaturated Ceramides: In contrast, monounsaturated ceramides like C18:1 do not exhibit the same pro-apoptotic effects. This suggests that the saturation of the ceramide acyl chain is a critical determinant of its role in apoptosis signaling.

Protein Kinase C (PKC) Activation:

  • Unsaturated Fatty Acids: The activation of Protein Kinase C (PKC), a crucial family of signaling enzymes, is synergistically enhanced by diacylglycerol and cis-unsaturated fatty acids such as oleic and linoleic acid.

  • Saturated Fatty Acids: Saturated fatty acids, including palmitic and stearic acid, are inactive in this synergistic activation of PKC. This highlights a specific role for unsaturated lipids in modulating PKC-mediated signaling pathways.

Conclusion

The selection between saturated and unsaturated acyl chlorides for lipid synthesis should be guided by the desired physicochemical properties of the final lipid product and the intended application. While the reactivity of the acyl chloride group is comparable, handling and potential side reactions can differ. Saturated acyl chlorides lead to lipids with higher melting points, while unsaturated acyl chlorides produce lipids that are typically liquid at room temperature. These structural differences have significant consequences for the biological activity of the synthesized lipids, particularly in signaling pathways related to apoptosis and enzyme activation. Researchers should carefully consider these factors to optimize their synthetic strategies and achieve the desired outcomes in their studies.

References

A Researcher's Guide to Assessing the Purity of Synthetic Nervonic Acid Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic nervonic acid is paramount for the accuracy and reliability of experimental outcomes. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic nervonic acid lipids, complete with experimental protocols and data presentation to aid in the selection of high-quality reagents.

Nervonic acid (cis-15-tetracosenoic acid), a very-long-chain monounsaturated omega-9 fatty acid, is a critical component of nerve cell membranes and myelin sheaths. Its role in neurological health has led to its increased use in research and as a potential therapeutic agent. Synthetic nervonic acid offers a more controlled and scalable source compared to natural extraction; however, its purity can vary depending on the synthetic route and purification process. This guide outlines the key analytical techniques for verifying the purity of commercially available synthetic nervonic acid.

Comparison of Analytical Techniques for Purity Assessment

The purity of synthetic nervonic acid is primarily assessed using a combination of chromatographic and spectroscopic techniques. Each method provides unique insights into the identity, quantity, and potential impurities within a sample.

Analytical TechniquePrincipleInformation ProvidedCommon Impurities Detected
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Quantitative purity, fatty acid profile.Homologous fatty acids (e.g., lignoceric acid, erucic acid), shorter and longer chain fatty acids, residual solvents.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their affinity to a stationary phase and solubility in a mobile phase.Quantitative purity, presence of isomers.Geometrical isomers (cis/trans), positional isomers, oxidation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule.Structural confirmation, identification and quantification of impurities, determination of isomeric purity.Structural isomers, residual starting materials and reagents from synthesis.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.Molecular weight confirmation, identification of trace impurities.Byproducts of synthesis, degradation products.

Potential Impurities in Synthetic Nervonic Acid

The synthesis of nervonic acid can introduce several types of impurities that may impact experimental results. Understanding these potential contaminants is crucial for selecting an appropriate analytical strategy.

A common synthetic route involves the chain elongation of erucic acid. This process can lead to the formation of a mixture of cis and trans isomers of nervonic acid.[1] The desired biological activity is associated with the cis isomer, making the detection and quantification of the trans isomer a critical aspect of purity analysis. Other potential impurities include residual starting materials like erucic acid, and other homologous very-long-chain fatty acids.

Experimental Workflows and Protocols

To ensure accurate and reproducible purity assessment, detailed and validated experimental protocols are essential.

Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a synthetic nervonic acid sample.

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation & Impurity ID cluster_3 Final Purity Assessment Derivatization Derivatization to FAMEs (for GC) GC_FID GC-FID for Quantitative Purity Derivatization->GC_FID Dissolution Dissolution in appropriate solvent (for HPLC & NMR) RP_HPLC RP-HPLC for Isomeric Purity Dissolution->RP_HPLC NMR 1H and 13C NMR for Structural Verification Dissolution->NMR GC_MS GC-MS for Impurity Identification GC_FID->GC_MS Data_Integration Integration of all analytical data RP_HPLC->Data_Integration NMR->Data_Integration GC_MS->Data_Integration

A typical workflow for assessing the purity of synthetic nervonic acid.
Gas Chromatography (GC-FID) Protocol for Quantitative Purity

This protocol is designed for the quantification of nervonic acid and the detection of other fatty acid impurities.

1. Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs):

  • Weigh accurately 10 mg of the synthetic nervonic acid sample into a screw-capped glass tube.

  • Add 2 mL of 2% sulfuric acid in methanol.

  • Cap the tube tightly and heat at 70°C for 2 hours in a heating block or water bath.

  • After cooling to room temperature, add 1 mL of n-hexane and 1 mL of deionized water.

  • Vortex vigorously for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial for GC analysis.

2. GC-FID Conditions:

  • Column: DB-23 (50% cyanopropyl)-methylpolysiloxane capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: Increase to 200°C at a rate of 10°C/min.

    • Ramp 2: Increase to 240°C at a rate of 5°C/min, hold for 15 minutes.

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 260°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Data Analysis:

  • Identify the nervonic acid methyl ester peak based on its retention time, confirmed by a certified reference standard.

  • Calculate the purity by the area normalization method, where the area of the nervonic acid peak is expressed as a percentage of the total area of all fatty acid peaks.

High-Performance Liquid Chromatography (HPLC) Protocol for Isomeric Purity

This method is crucial for separating and quantifying cis and trans isomers of nervonic acid.

1. Sample Preparation:

  • Accurately weigh 10 mg of the synthetic nervonic acid sample and dissolve it in 10 mL of a suitable solvent such as acetonitrile (B52724) or a mixture of hexane and isopropanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Silver-ion (Ag+) HPLC column or a reversed-phase C18 column (250 mm x 4.6 mm, 5 µm particle size). A silver-ion column provides superior separation of geometric isomers.

  • Mobile Phase: For a silver-ion column, a gradient of acetonitrile in hexane is typically used. For a C18 column, a mobile phase of acetonitrile and water is common.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector at 205 nm or an Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify the peaks corresponding to the cis and trans isomers of nervonic acid by comparing their retention times with those of reference standards.

  • Calculate the percentage of each isomer based on their respective peak areas.

Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol for Absolute Purity

qNMR allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.

1. Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the synthetic nervonic acid sample into an NMR tube.

  • Accurately weigh (to 0.01 mg) a known amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard completely.

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher for better signal dispersion.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals to ensure full relaxation between scans. This is critical for accurate quantification.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).

3. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal of nervonic acid (e.g., the vinyl protons) and a known signal of the internal standard.

  • Calculate the purity using the following formula:

Logical Framework for Purity Assessment

The selection of analytical methods should be guided by a logical progression from general purity assessment to specific impurity identification.

Logical Framework for Purity Assessment Start Start: Synthetic Nervonic Acid Sample Initial_Screening Initial Screening: GC-FID for overall purity and fatty acid profile Start->Initial_Screening Isomer_Check Isomer Analysis: RP-HPLC or Ag+-HPLC for cis/trans isomer ratio Initial_Screening->Isomer_Check If purity ≥ 95% Final_Report Final Purity Report Initial_Screening->Final_Report If purity < 95% (Reject) Structural_Verification Structural Confirmation: 1H and 13C NMR Isomer_Check->Structural_Verification If cis isomer is dominant Isomer_Check->Final_Report If significant trans isomer present (Reject) Impurity_ID Impurity Identification: GC-MS Structural_Verification->Impurity_ID If structure is confirmed Structural_Verification->Final_Report If structure is incorrect (Reject) Impurity_ID->Final_Report Identify and quantify impurities

References

A Comparative Guide to the Characterization of Lipids Containing C24:1 Acyl Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the characterization of lipids containing C24:1 acyl chains, primarily nervonic acid. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical techniques and understanding the biological significance of these unique lipids. This document summarizes key experimental data, details relevant protocols, and visualizes associated signaling pathways.

Introduction to C24:1 Containing Lipids

Lipids featuring the C24:1 acyl chain, a very-long-chain monounsaturated fatty acid known as nervonic acid, are critical components of cellular membranes, particularly in the nervous system.[1][2] Nervonic acid is highly enriched in sphingolipids, such as ceramides (B1148491) and sphingomyelin, which are integral to the structure and function of the myelin sheath that insulates nerve fibers.[1][2][3] Dysregulation of C24:1-containing lipids has been implicated in several neurological disorders, including multiple sclerosis and Alzheimer's disease, making their accurate characterization essential for understanding disease pathogenesis and developing novel therapeutics.[1][2][4]

Analytical Methodologies: A Comparative Overview

The characterization of C24:1-containing lipids typically involves a combination of extraction, separation, and detection techniques. The two most prominent analytical platforms are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of Analytical Techniques for C24:1 Lipid Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile fatty acid methyl esters (FAMEs) based on their boiling points and mass-to-charge ratio.Separation of intact lipid molecules based on their polarity, followed by mass analysis of the precursor and fragment ions.
Sample Preparation Requires derivatization (transesterification) to convert fatty acids to FAMEs.[5][6]Can analyze intact lipids, reducing sample preparation complexity.[7][8]
Sensitivity Generally high, especially for targeted analysis of specific fatty acids.Very high sensitivity, capable of detecting low-abundance lipid species.[9][10]
Specificity Provides information on the fatty acid composition but not the intact lipid structure.Provides detailed structural information, including head group, acyl chain length, and degree of unsaturation of the intact lipid.[8]
Throughput Can be lower due to the derivatization step and longer run times.High-throughput capabilities, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems.[9][10]
Best Suited For Quantification of total C24:1 fatty acid content in a sample.[5][6][11]Comprehensive lipidomic profiling and quantification of specific C24:1-containing lipid species (e.g., Cer(d18:1/24:1)).[8][9][12]

Experimental Protocols

Lipid Extraction from Biological Samples

A crucial first step in lipid analysis is the efficient extraction from the biological matrix. The choice of method can significantly impact the recovery of very-long-chain sphingolipids.

Comparison of Lipid Extraction Methods:

MethodPrincipleAdvantagesDisadvantages
Folch Method Partitioning of lipids into a chloroform/methanol phase."Gold standard" with high recovery for a broad range of lipids.[13]Use of toxic chloroform; can be time-consuming.
Bligh & Dyer Method A modified version of the Folch method with a different solvent-to-sample ratio.Widely used and effective for many sample types.[13]Lower recovery for some sphingolipid classes compared to other methods.[13]
Methyl-tert-butyl ether (MTBE) Method Partitioning of lipids into an MTBE/methanol phase.Less toxic than chloroform; good recovery of sphingolipids.[13]May have slightly lower recovery for certain lipid classes compared to Folch.

Protocol: Modified Folch Extraction for Very-Long-Chain Sphingolipids

  • Homogenization: Homogenize the tissue or cell sample in a chloroform:methanol (2:1, v/v) solution. For plasma, add the sample directly to the solvent mixture.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.

  • Centrifugation: Centrifuge the mixture to facilitate phase separation.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for downstream analysis (e.g., methanol/chloroform for LC-MS).

GC-MS Analysis of C24:1 Fatty Acyl Chains

This protocol is suitable for quantifying the total amount of C24:1 fatty acid in a sample.

  • Transesterification: To the dried lipid extract, add a solution of methanolic HCl and heat at 80°C for 1 hour to convert fatty acids to their methyl esters (FAMEs).

  • Extraction of FAMEs: After cooling, add hexane (B92381) and water, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis: Inject the FAMEs onto a GC-MS system equipped with a suitable capillary column (e.g., DB-23).[5] Use an appropriate temperature gradient to separate the FAMEs.

  • Quantification: Identify the C24:1 FAME peak based on its retention time and mass spectrum. Quantify using an internal standard (e.g., a deuterated fatty acid).

LC-MS/MS Analysis of C24:1-Containing Ceramides

This protocol allows for the specific quantification of ceramide species containing the C24:1 acyl chain.

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent for reverse-phase chromatography (e.g., methanol).

  • LC Separation: Inject the sample onto a C18 reverse-phase column and separate the lipid species using a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with formic acid and ammonium (B1175870) formate).[10]

  • MS/MS Detection: Use a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode. For Cer(d18:1/24:1), the precursor ion would be the [M-H]⁻ ion, and a specific product ion corresponding to the fatty acid or sphingoid base would be monitored.[9]

  • Quantification: Quantify the target lipid species using a corresponding internal standard (e.g., a ceramide with an odd-chain fatty acid).[10]

Biophysical Properties: C24:1 vs. Other Acyl Chains

The length and unsaturation of the acyl chain significantly influence the biophysical properties of lipids and their behavior in cell membranes.

Table 2: Biophysical Comparison of Sphingolipids with Different Acyl Chains

PropertyC16:0 (Palmitoyl)C24:0 (Lignoceroyl)C24:1 (Nervonoyl)
Membrane Stiffening Effect HighHigher than C16:0Lower than C24:0[14][15]
Tendency to Form Gel Phases HighStrong capacity to induce segregated gel phases.[15]Similar strong capacity to C24:0 to induce segregated gel phases.[15]
Interaction with Cholesterol Tends to co-localize with cholesterol in membrane domains.Strong interaction with cholesterol.Unique interaction; can influence the transbilayer distribution of cholesterol.[16]
Membrane Stability Contributes to stable membrane domains.Can form highly rigid, fibrillar, or fern-like segregated phases.[15]Can lead to bilayer instability when combined with C24:0 sphingolipids.[14][15]

Role in Signaling Pathways: Nervonic Acid in Remyelination

Nervonic acid is crucial for the formation and maintenance of the myelin sheath.[1][3] Its deficiency has been linked to demyelinating diseases like multiple sclerosis.[1][17] Nervonic acid supplementation has been shown to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes, a key step in remyelination.[3][17]

Below is a diagram illustrating the proposed signaling pathway of nervonic acid in promoting remyelination.

Nervonic_Acid_Remyelination_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Nervonic Acid Nervonic Acid Membrane Incorporation Membrane Incorporation Nervonic Acid->Membrane Incorporation Uptake OPC Oligodendrocyte Precursor Cell (OPC) Membrane Incorporation->OPC Influences membrane fluidity and signaling Differentiation Differentiation OPC->Differentiation Promotes Mature Oligodendrocyte Mature Oligodendrocyte Differentiation->Mature Oligodendrocyte Myelin Sheath Formation Myelin Sheath Formation Mature Oligodendrocyte->Myelin Sheath Formation Myelin Basic Protein Myelin Basic Protein Myelin Sheath Formation->Myelin Basic Protein Proteolipid Protein Proteolipid Protein Myelin Sheath Formation->Proteolipid Protein Improved Myelination Improved Myelination Myelin Sheath Formation->Improved Myelination

Caption: Proposed signaling pathway of nervonic acid in promoting remyelination.

Experimental Workflow for C24:1 Lipid Characterization

The following diagram outlines a typical experimental workflow for the comprehensive characterization of C24:1-containing lipids from biological samples.

C24_1_Lipid_Workflow Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Total Lipid Extract Total Lipid Extract Lipid Extraction->Total Lipid Extract GC-MS Analysis GC-MS Analysis Total Lipid Extract->GC-MS Analysis LC-MS/MS Analysis LC-MS/MS Analysis Total Lipid Extract->LC-MS/MS Analysis Total C24:1 Fatty Acid Quantification Total C24:1 Fatty Acid Quantification GC-MS Analysis->Total C24:1 Fatty Acid Quantification Intact C24:1 Lipid Species Quantification Intact C24:1 Lipid Species Quantification LC-MS/MS Analysis->Intact C24:1 Lipid Species Quantification Data Analysis & Interpretation Data Analysis & Interpretation Total C24:1 Fatty Acid Quantification->Data Analysis & Interpretation Intact C24:1 Lipid Species Quantification->Data Analysis & Interpretation

Caption: Experimental workflow for C24:1 lipid characterization.

References

A Researcher's Guide to the Validation of Analytical Standards for Nervonic Acid-Containing Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of nervonic acid and its containing lipids, the selection and validation of analytical standards are critical for ensuring data accuracy, reliability, and reproducibility. This guide provides an objective comparison of commercially available nervonic acid analytical standards and delves into the performance of validated analytical methods, supported by experimental data from peer-reviewed studies.

Nervonic acid (cis-15-tetracosenoic acid) is a very-long-chain monounsaturated omega-9 fatty acid that is a key component of sphingolipids in the myelin sheath of nerve fibers.[1][2] Its accurate quantification is crucial in neuroscience research, diagnostics for demyelinating diseases, and the development of nutritional supplements and pharmaceuticals.[3][4] This guide will facilitate the selection of appropriate analytical standards and methodologies for these applications.

Workflow for Validation of Analytical Standards

The validation of an analytical standard is a systematic process to confirm that the chosen standard is suitable for its intended analytical purpose. The following diagram illustrates a general workflow for the validation of an analytical standard for nervonic acid-containing lipids.

cluster_0 Phase 1: Standard Selection & Preparation cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Sample Analysis & Reporting StandardSelection Select High-Purity Nervonic Acid Standard StockSolution Prepare Stock Solution StandardSelection->StockSolution WorkingStandards Prepare Working Standards (Calibration Curve) StockSolution->WorkingStandards Linearity Linearity & Range WorkingStandards->Linearity Establish Calibration Curve MethodSelection Choose Analytical Method (GC/HPLC) Optimization Optimize Chromatographic Conditions MethodSelection->Optimization Validation Validation Parameters Optimization->Validation Validate Optimized Method Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Specificity Specificity/Selectivity Robustness Robustness Validation->Linearity Validation->Accuracy Validation->Precision Validation->LOD_LOQ Validation->Specificity Validation->Robustness SampleAnalysis Analyze Nervonic Acid in Lipid Samples Validation->SampleAnalysis Apply Validated Method DataReporting Report Validated Results SampleAnalysis->DataReporting

Caption: General workflow for the validation of an analytical standard.

Commercially Available Nervonic Acid Analytical Standards

The selection of a high-purity analytical standard is the foundation of any quantitative analysis. Several chemical suppliers offer nervonic acid analytical standards with specified purity levels. A summary of these commercially available standards is presented in Table 1.

Table 1: Commercially Available Nervonic Acid Analytical Standards

SupplierProduct NameCatalog NumberPurityAnalytical Technique for Purity
Sigma-Aldrich/SupelcoNervonic acid analytical standard87117≥99.0%Gas Chromatography (GC)
ChemodexNervonic acidN0171≥98%Nuclear Magnetic Resonance (NMR)
NST ChemicalsNervonic Acid 90%NST-NA90≥90.0%Gas Chromatography (GC)
SoleChem EuropeNervonic Acid-≥98% (typical)Not Specified

Performance of Validated Analytical Methods

The performance of an analytical method for the quantification of nervonic acid is assessed through a series of validation parameters. Below is a comparison of performance data from validated Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods reported in the literature.

Gas Chromatography (GC) Methods

Gas chromatography, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a widely used technique for fatty acid analysis, including nervonic acid. This typically requires a derivatization step to convert the fatty acids into their more volatile methyl esters (FAMEs).

Table 2: Performance of a Validated GC-FID Method for Nervonic Acid

ParameterPerformance Data
Linearity (Concentration Range) 0.05–10 µg/mL
Correlation Coefficient (r²) >0.999
Precision (Repeatability, RSD) <4%
Limit of Detection (LOD) Not Reported
Limit of Quantification (LOQ) Not Reported
Accuracy (Recovery) Not Reported
Data from a study on the determination of nervonic acid isomers in meat-derived food.[5]
High-Performance Liquid Chromatography (HPLC) Methods

HPLC provides an alternative to GC for the analysis of fatty acids and may not require derivatization. Reversed-phase chromatography with UV detection is a common approach.

Table 3: Performance of a Validated HPLC Method for Nervonic Acid

ParameterPerformance Data
Linearity (Concentration Range) 1 - 10 mg/mL
Correlation Coefficient (R) 0.9984
Precision (RSD) < 3.0%
Limit of Detection (LOD) Not Reported
Limit of Quantification (LOQ) Not Reported
Accuracy (Average Recovery) 98.2% (RSD: 1.36%)
Data from a study on the determination of nervonic acid in Malania oleifera.[6]

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving reliable and reproducible results. The following sections provide summaries of methodologies for GC and HPLC analysis of nervonic acid as described in published research.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Nervonic Acid Analysis in Berry Seed Extract

This protocol outlines the analysis of fatty acids, including nervonic acid, in oily plant extracts.[7]

  • Sample Preparation (Derivatization to FAMEs): Fatty acids are converted to their corresponding fatty acid methyl esters (FAMEs) through a reaction with trimethylsulfonium (B1222738) hydroxide (B78521) solution.

  • Instrumentation: An Agilent GC 6890N system equipped with a single quadrupole mass spectrometer detector and a split/splitless injector is used.

  • Chromatographic Column: A polar stationary phase column is utilized for the separation of FAMEs.

  • GC Conditions:

    • Oven Temperature Program: The temperature program starts at 90°C (held for 2 minutes), then ramped to the final temperature.

    • Carrier Gas: Helium at a constant flow rate.

  • Quantification: Quantification of individual fatty acids is based on the peak area from the chromatogram, and results are normalized. Alternatively, an external calibration curve can be used for quantification of identified fatty acids.[7]

High-Performance Liquid Chromatography (HPLC) Protocol for Nervonic Acid in Malania oleifera

This protocol details a rapid method for determining the nervonic acid content in plant seeds.[6]

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Column: Agilent C-18 ODS column (250 mm × 4.6 mm, 5 μm).

  • Mobile Phase: A mixture of methanol, acetonitrile, tetrahydrofuran, and 0.4% acetic acid in a volume ratio of 10:80:5:5.

  • HPLC Conditions:

    • Detection Wavelength: 205 nm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 μL.

  • Quantification: A calibration curve is generated by plotting the peak area against the concentration of the nervonic acid standard. The concentration of nervonic acid in the samples is then determined from this curve.[6]

Conclusion

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 14(Z)-Tricosenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like 14(Z)-Tricosenoyl chloride are paramount for ensuring laboratory safety and regulatory compliance. This document provides a comprehensive guide to the safe disposal of this compound, grounded in the established chemistry of acyl chlorides.

Chemical and Physical Properties

PropertyValueSource
CAS Number 2692623-76-8[1][2][3]
Molecular Formula C23H43ClO[1]
Molecular Weight 371.04 g/mol [1][2]
Appearance Likely a colorless to yellowish liquid or low-melting solid at room temperatureGeneral knowledge of acyl chlorides
Reactivity Reacts vigorously with water, alcohols, amines, and other nucleophiles.[4][5][6]General knowledge of acyl chlorides
Storage Store in a cool, dry, well-ventilated area, away from moisture and incompatible materials.[7][8]General knowledge of acyl chlorides

Proper Disposal Protocol

The primary strategy for the disposal of this compound is to convert it into a less reactive and less hazardous compound through a controlled quenching process. This involves reacting the acyl chloride with a suitable nucleophile.

Experimental Protocol: Quenching of this compound

This procedure details the safe conversion of this compound into the corresponding carboxylic acid (14(Z)-Tricosenoic acid) by hydrolysis.

Materials:

  • This compound waste

  • A suitable reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing a dilute sodium bicarbonate solution).

  • An ice bath.

  • A suitable solvent (e.g., tetrahydrofuran (B95107) or diethyl ether).

  • Water.

  • Sodium bicarbonate solution (5-10%).

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat. All operations must be performed in a certified chemical fume hood.[6]

Procedure:

  • Setup: Place the reaction vessel in an ice bath on a magnetic stirrer within a chemical fume hood.

  • Dilution: Dilute the this compound waste with an inert solvent (e.g., tetrahydrofuran) in the reaction vessel. This helps to control the reaction rate and dissipate heat.

  • Controlled Addition: Slowly add water dropwise from the dropping funnel to the stirred solution of the acyl chloride.[6] The reaction is exothermic, and the slow addition is crucial to prevent a runaway reaction.[6]

  • Neutralization: As the reaction proceeds, hydrogen chloride (HCl) gas will be evolved. This gas should be directed to a scrubber containing a sodium bicarbonate solution to neutralize it.

  • Completion and Verification: After the addition of water is complete, allow the mixture to stir for an additional 30-60 minutes to ensure the reaction has gone to completion. The absence of fuming when exposed to ambient air can be a qualitative indicator of reaction completion.

  • Workup: Once the reaction is complete, the resulting mixture containing 14(Z)-Tricosenoic acid can be neutralized with a dilute sodium bicarbonate solution.

  • Final Disposal: The final neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.

G Disposal Workflow for this compound A Start: 14(Z)-Tricosenoyl Chloride Waste B Perform in Chemical Fume Hood A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->C D Prepare Quenching Setup: Flask, Stirrer, Dropping Funnel, Ice Bath, Scrubber B->D C->D E Dilute Acyl Chloride with Inert Solvent D->E F Slowly Add Quenching Agent (Water) E->F G Monitor and Control Exothermic Reaction F->G H Ensure Complete Reaction G->H I Neutralize Final Solution H->I J Dispose According to Institutional Guidelines I->J K End J->K

Caption: A flowchart illustrating the key steps for the safe disposal of this compound.

References

Personal protective equipment for handling 14(Z)-Tricosenoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 14(Z)-Tricosenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound. As an acyl chloride, this compound is expected to be corrosive, reactive, and require stringent safety protocols to prevent harm to personnel and research assets. Adherence to these procedures is paramount for maintaining a safe laboratory environment.

Immediate Safety Concerns

This compound is an acyl chloride and should be handled with extreme caution.[1] Acyl chlorides are highly reactive compounds that can react violently with water and other nucleophilic substances, releasing corrosive hydrogen chloride (HCl) gas.[1][2] Contact with skin and eyes can cause severe burns, and inhalation can lead to respiratory tract irritation.[3] All handling of this compound must be performed in a controlled environment by trained personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[4][5][6][7]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended for handling corrosive chemicals.[4][8] Always check the glove manufacturer's compatibility chart. Double gloving is advisable.
Body Flame-Resistant Lab Coat or Chemical-Resistant ApronA lab coat made of a flame-resistant material should be worn and fully buttoned. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron is necessary.[4][5]
Respiratory Use in a Certified Chemical Fume HoodAll work with this compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of corrosive vapors.[6][9]
Feet Closed-Toed ShoesLeather or other chemical-resistant material is recommended.[5]
Operational Plan: Step-by-Step Handling Procedure

This protocol details the safe handling of this compound from preparation to temporary storage.

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary equipment and reagents before introducing the this compound into the fume hood.

    • Have a quench solution (e.g., a dilute solution of sodium bicarbonate) and a spill kit readily accessible.

    • Don all required PPE as outlined in the table above.

  • Handling:

    • Perform all manipulations of this compound within the fume hood.

    • Keep the container of this compound tightly sealed when not in use to prevent reaction with atmospheric moisture.[1]

    • Use dry glassware and solvents to avoid vigorous reactions.[10]

    • When transferring the chemical, do so slowly and carefully to avoid splashes.

    • Work with the smallest quantity of the chemical necessary for the experiment.

  • Post-Handling:

    • Tightly seal the primary container of this compound.

    • Decontaminate any surfaces that may have come into contact with the chemical using a suitable dry absorbent material followed by a careful wipe-down.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate hazardous waste stream.

Emergency Procedures
Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Spill For small spills within a fume hood, use a dry, non-reactive absorbent material such as sand or vermiculite (B1170534) to contain the spill.[11][14] Do not use water or sodium bicarbonate directly on the spill as this can cause a violent reaction.[14] Place the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact emergency services.
Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Quenching: Unused or waste this compound should be slowly and carefully added to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or an alcohol like methanol (B129727) or ethanol (B145695) to neutralize it before disposal.[9] This process should be performed in a fume hood.

  • Waste Collection: Collect all hazardous waste in clearly labeled, sealed, and compatible containers.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[15]

Visual Workflow for Handling this compound

prep Preparation ppe Don PPE prep->ppe fume_hood Work in Fume Hood ppe->fume_hood handle Handle Chemical fume_hood->handle post_handle Post-Handling handle->post_handle decontaminate Decontaminate post_handle->decontaminate dispose_ppe Dispose PPE decontaminate->dispose_ppe waste Waste Disposal dispose_ppe->waste

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.